molecular formula C11H12O4 B1443698 3-Ethoxy-4-formyl-benzoic acid methyl ester CAS No. 1357352-32-9

3-Ethoxy-4-formyl-benzoic acid methyl ester

Cat. No.: B1443698
CAS No.: 1357352-32-9
M. Wt: 208.21 g/mol
InChI Key: UIOIPBDTRCVPNJ-UHFFFAOYSA-N
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Description

3-Ethoxy-4-formyl-benzoic acid methyl ester is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-ethoxy-4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-3-15-10-6-8(11(13)14-2)4-5-9(10)7-12/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOIPBDTRCVPNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Ethoxy-4-formyl-benzoic acid methyl ester synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-Ethoxy-4-formyl-benzoic Acid Methyl Ester

Abstract: this compound is a key chemical intermediate whose utility spans pharmaceutical synthesis and advanced materials research. Its substituted benzaldehyde structure makes it a versatile building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of a robust and efficient synthesis pathway for this target molecule. We will delve into the strategic selection of the synthetic route, detailing the underlying chemical principles and providing field-tested experimental protocols. The recommended pathway proceeds via the Vilsmeier-Haack formylation of an electron-rich aromatic precursor, a method chosen for its high regioselectivity and reliable yields. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this synthesis.

Introduction and Strategic Overview

The target molecule, this compound (CAS: 1357352-32-9), is a bifunctional aromatic compound featuring an aldehyde and a methyl ester.[1] The specific arrangement of the ethoxy, formyl, and methyl ester groups on the benzene ring dictates its reactivity and makes it a valuable synthon. The primary challenge in its synthesis is the regioselective introduction of the formyl group onto a pre-existing disubstituted ring.

After evaluating several potential synthetic strategies, including pathways starting from vanillin or protocatechuic acid, we have identified the most efficient and reliable route. This approach begins with the readily available precursor, methyl 3-ethoxybenzoate, and utilizes the Vilsmeier-Haack reaction for a direct and selective C-H formylation. This pathway is superior due to its operational simplicity, avoidance of harsh demethylation or protection/deprotection steps, and the predictable regiochemical outcome governed by the electronic properties of the starting material.

The Recommended Two-Step Synthesis Pathway

The synthesis is optimally conducted in two primary stages: first, the preparation of the key precursor, methyl 3-ethoxybenzoate, followed by its formylation to yield the final product.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Formylation 3-Ethoxybenzoic_Acid 3-Ethoxybenzoic Acid Methyl_3-Ethoxybenzoate Methyl 3-Ethoxybenzoate (Precursor) 3-Ethoxybenzoic_Acid->Methyl_3-Ethoxybenzoate   Methanol (CH₃OH)   H₂SO₄ (cat.)   Reflux (Fischer Esterification) Target_Molecule 3-Ethoxy-4-formyl-benzoic acid methyl ester Methyl_3-Ethoxybenzoate->Target_Molecule   1. Vilsmeier Reagent   2. H₂O Workup (Vilsmeier-Haack Reaction) Vilsmeier_Reagent DMF / POCl₃ G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Precursor Methyl 3-Ethoxybenzoate Precursor->Intermediate Electrophilic Attack Product 3-Ethoxy-4-formyl-benzoic acid methyl ester Intermediate->Product Hydrolysis H2O H₂O (Workup) H2O->Intermediate

Sources

An In-Depth Technical Guide to 3-Ethoxy-4-formyl-benzoic Acid Methyl Ester: A Key Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and organic synthesis, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutic agents and functional materials. Among the vast arsenal of chemical intermediates, substituted benzoic acid derivatives stand out for their versatility and utility. This guide provides a comprehensive technical overview of 3-Ethoxy-4-formyl-benzoic acid methyl ester (CAS No: 1357352-32-9), a highly functionalized aromatic building block poised for significant applications in drug discovery and advanced material science. Its unique trifunctional nature—featuring an ethoxy group, a formyl (aldehyde) group, and a methyl ester—offers multiple reaction sites for sophisticated molecular architecture.

Core Compound Identification and Structure

The unambiguous identification of a chemical entity is the foundation of reproducible scientific research. This compound is precisely defined by the following identifiers.

Chemical Structure:

Caption: 2D Structure of this compound.

Table 1: Compound Identification [1][2][3]

IdentifierValue
CAS Number 1357352-32-9
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
IUPAC Name Methyl 3-ethoxy-4-formylbenzoate
InChI InChI=1S/C11H12O4/c1-3-15-10-6-8(11(13)14-2)4-5-9(10)7-12/h4-7H,3H2,1-2H3
InChIKey UIOIPBDTRCVPNJ-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=C(C=C1)C(=O)OC)C=O

Physicochemical and Safety Data

While comprehensive, experimentally-derived physicochemical data for this specific molecule is not widely published, properties can be inferred from structurally similar compounds and supplier information. Safety protocols should be based on the reactivity of its functional groups: an aromatic aldehyde, an ester, and an ether.

Table 2: Physicochemical Properties and Safety Summary

PropertyValue / InformationSource / Comment
Appearance Solid (predicted)CymitQuimica
Purity ≥95%Commercial Suppliers
Solubility Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. Low solubility in water is predicted.Inferred from analogous structures like Methyl 4-formylbenzoate.[4]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.Standard practice for aromatic aldehydes.
Hazards Potential for skin, eye, and respiratory irritation. Aldehydes can be sensitizers and may be harmful if swallowed.[5][6]Inferred from safety data for related formyl- and ethoxy- substituted benzoic acid derivatives.

Core Safety Considerations: As a matter of sound laboratory practice, this compound should be handled in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes.[7] Strong oxidizing agents, strong bases, and reducing agents should be considered incompatible.[4]

Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway:

synthesis cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Oxidation to Aldehyde start Methyl 3-ethoxy-4-methylbenzoate reagents1 N-Bromosuccinimide (NBS) Benzoyl Peroxide (BPO, initiator) start->reagents1 intermediate Methyl 3-ethoxy-4-(bromomethyl)benzoate reagents1->intermediate Light or Heat CCl₄ or similar solvent reagents2 N-Methylmorpholine N-oxide (NMO) or DMSO (Sommelet/Kornblum) intermediate->reagents2 product This compound (Target Compound) reagents2->product Mild Oxidation

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Hypothetical)

Step 1: Radical Bromination of Methyl 3-ethoxy-4-methylbenzoate

This step leverages a free-radical chain reaction to selectively halogenate the benzylic position, which is activated by the aromatic ring.

  • Reaction Setup: To a solution of methyl 3-ethoxy-4-methylbenzoate (1.0 equiv.) in a suitable anhydrous solvent (e.g., carbon tetrachloride) in a round-bottom flask, add N-Bromosuccinimide (NBS, 1.1 equiv.).

  • Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO, ~0.02 equiv.).

  • Reaction Conditions: Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a heat lamp to facilitate radical initiation.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The denser succinimide byproduct will float to the surface upon completion.

  • Workup: Cool the reaction mixture to room temperature and filter off the succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3-ethoxy-4-(bromomethyl)benzoate.

Causality: The benzylic C-H bonds are weaker than other C-H bonds in the molecule, making them susceptible to hydrogen abstraction by a bromine radical. BPO initiates this process by generating radicals upon heating. NBS provides a low, constant concentration of bromine, which minimizes side reactions.

Step 2: Oxidation of the Benzyl Bromide to Benzaldehyde

This transformation can be achieved via several methods. The Kornblum oxidation is a classic and effective choice.

  • Reaction Setup: Dissolve the crude benzyl bromide from Step 1 in dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the solution. The temperature will depend on the substrate's reactivity but is typically in the range of 100-150°C.

  • Monitoring: Monitor the formation of the aldehyde by TLC or GC-MS.

  • Workup: After completion, cool the reaction, pour it into cold water, and extract the product with an organic solvent like ethyl acetate. Wash the combined organic extracts with water and brine to remove DMSO. Dry the organic layer, filter, and concentrate.

  • Purification: Purify the resulting crude aldehyde by column chromatography on silica gel to obtain the final product, this compound.

Causality: In the Kornblum oxidation, DMSO acts as the oxidant. The benzyl bromide is first displaced by the oxygen atom of DMSO to form an alkoxysulfonium salt. In the presence of a mild base (often adventitious or added), an elimination reaction occurs to form the aldehyde, dimethyl sulfide, and HBr.

Applications in Drug Discovery and Medicinal Chemistry

While specific, published applications of this compound are nascent, its structural motifs are highly relevant to modern pharmaceutical development, particularly as a precursor for complex molecular architectures.

Role as a Precursor in Apremilast Synthesis

The core structure is closely related to key intermediates in the synthesis of Apremilast , an important oral medication used for the treatment of psoriasis and psoriatic arthritis.[3] Patents reveal that compounds like 3-ethoxy-4-methoxy-benzoate are used to construct the substituted phenyl ring of Apremilast.[1][4][7]

apremilast start 3-Ethoxy-4-substituted- benzoic acid methyl ester (e.g., Target Compound) intermediate 1-(3-Ethoxy-4-methoxyphenyl) -2-methanesulfonylethylamine (Key Chiral Intermediate) start->intermediate Multi-step condensation & chiral synthesis apremilast Apremilast intermediate->apremilast Cyclization with N-(1,3-dioxo-1,3-dihydro- isobenzofuran-4-yl)acetamide

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Ethoxy-4-formyl-benzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-Ethoxy-4-formyl-benzoic acid methyl ester, a compound of interest in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document outlines the expected spectral characteristics based on fundamental principles and data from analogous structures. It further details the methodologies for acquiring and interpreting high-quality spectroscopic data.

Molecular Structure and Expected Spectroscopic Features

This compound (C₁₁H₁₂O₄, Molecular Weight: 208.21 g/mol ) possesses a unique arrangement of functional groups on a benzene ring, which dictates its characteristic spectroscopic fingerprint.[1][2][3] The key structural features include an ethoxy group, a formyl (aldehyde) group, and a methyl ester group, creating a 1,2,4-trisubstituted aromatic system. Understanding the interplay of these groups is crucial for accurate spectral interpretation.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The following sections predict the ¹H and ¹³C NMR spectra of the title compound.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonsMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)
-OCH₂CH₃Triplet~1.4~7.0
-OCH₂CH₃Quartet~4.2~7.0
-COOCH₃Singlet~3.9-
Ar-HDoublet~7.8~8.0
Ar-HDoublet of doublets~8.1~8.0, ~2.0
Ar-HDoublet~8.3~2.0
-CHOSinglet~10.5-

Justification of Predicted ¹H NMR Spectrum:

  • Ethoxy Group: The ethoxy group will exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons due to coupling with each other. The chemical shift of the methylene protons is downfield due to the deshielding effect of the adjacent oxygen atom.

  • Methyl Ester: The methyl ester protons will appear as a sharp singlet, as there are no adjacent protons to couple with. Its position is downfield due to the influence of the carbonyl group.

  • Aromatic Protons: The three aromatic protons are in different chemical environments and will show distinct signals. The proton ortho to the formyl group is expected to be the most deshielded. The coupling pattern (doublet, doublet of doublets, doublet) is characteristic of a 1,2,4-trisubstituted benzene ring.

  • Aldehyde Proton: The aldehyde proton is highly deshielded and will appear as a singlet at a very downfield chemical shift, a characteristic feature of formyl groups.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonChemical Shift (δ, ppm)
-OCH₂C H₃~15
-OC H₂CH₃~65
-COOC H₃~53
Aromatic C-H~110-135
Aromatic C (quaternary)~125-165
C =O (ester)~165
C =O (aldehyde)~190

Justification of Predicted ¹³C NMR Spectrum:

  • Aliphatic Carbons: The carbons of the ethoxy and methyl ester groups will appear in the upfield region of the spectrum.

  • Aromatic Carbons: The six aromatic carbons will give rise to six distinct signals due to the lack of symmetry. The carbons attached to the oxygen and carbonyl groups will be the most deshielded.

  • Carbonyl Carbons: The carbonyl carbons of the ester and aldehyde groups will be the most downfield signals in the spectrum, with the aldehyde carbon being significantly more deshielded than the ester carbon.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)Intensity
C-H (aromatic)3100-3000Medium
C-H (aliphatic)3000-2850Medium
C=O (aldehyde)~1700Strong
C=O (ester)~1720Strong
C=C (aromatic)1600-1450Medium-Strong
C-O (ether and ester)1300-1000Strong

Justification of Predicted IR Spectrum:

The IR spectrum will be dominated by strong absorptions from the two carbonyl groups. The aldehyde C=O stretch typically appears at a slightly lower wavenumber than the ester C=O stretch. The presence of both an ether and an ester linkage will result in strong C-O stretching bands in the fingerprint region.[5] The aromatic C=C stretching vibrations will also be prominent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 208, corresponding to the molecular weight of the compound.

  • Loss of Ethoxy Group (-OCH₂CH₃): A fragment ion at m/z = 163 resulting from the loss of the ethoxy radical.

  • Loss of Methoxy Group (-OCH₃): A fragment ion at m/z = 177 from the loss of the methoxy radical from the ester.

  • Loss of Formyl Group (-CHO): A fragment ion at m/z = 179 due to the loss of the formyl radical.

  • Benzoyl Cation Derivatives: Characteristic benzoyl-type cations will be observed, arising from cleavages around the aromatic ring.

Experimental Protocols

To obtain high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Typical parameters: 32 scans, 2-second relaxation delay, 90° pulse angle.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse angle.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid on the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum.

    • Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation data_reporting Data Reporting structure_elucidation->data_reporting

Caption: General workflow for spectroscopic characterization.

Conclusion

This technical guide provides a robust framework for understanding and predicting the spectroscopic properties of this compound. By leveraging established principles of NMR, IR, and mass spectrometry, and by drawing comparisons with structurally similar molecules, researchers can confidently identify and characterize this compound. The detailed protocols and workflow diagrams serve as practical tools for scientists engaged in the synthesis and analysis of novel organic molecules.

References

  • The Royal Society of Chemistry.
  • Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-formyl-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-formyl-, methyl ester IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • Dikusar, E. A., et al. (2009). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. Russian Journal of Organic Chemistry, 45(6), 853-857.
  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-formyl-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Formylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of benzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • All 'Bout Chemistry. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]

  • MassBank. (n.d.). Benzoic acids and derivatives. Retrieved from [Link]

  • Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office.
  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-formyl-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

biological activity of 3-Ethoxy-4-formyl-benzoic acid methyl ester derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Biological Activity of 3-Ethoxy-4-formyl-benzoic acid methyl ester Derivatives

Authored by a Senior Application Scientist

Foreword

In the landscape of modern drug discovery, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, serving as the foundation for numerous clinically significant molecules.[1][2][3] This guide focuses on a specific, yet promising, structural class: derivatives of this compound. This core, an ethyl analog of a vanillin derivative, combines key pharmacophoric features—an aromatic ring, an ester, a formyl group, and an ether linkage—that suggest a rich potential for biological interaction.

This document is structured not as a rigid protocol, but as a strategic guide for the research and drug development professional. We will delve into the anticipated biological activities of this scaffold, provide detailed, field-proven methodologies for their evaluation, and explain the scientific rationale behind these experimental choices. Our objective is to equip you with the foundational knowledge and practical tools to unlock the therapeutic potential of these compounds.

Part 1: The Therapeutic Potential of the Benzoic Acid Scaffold

The versatility of the benzoic acid moiety is well-documented. By modifying the substituents on the aromatic ring, medicinal chemists can fine-tune the molecule's physicochemical properties, such as lipophilicity and electronic distribution, to optimize its interaction with biological targets.[4] This has led to the development of benzoic acid derivatives with a wide array of pharmacological effects.

Anticipated Biological Activities

Based on extensive literature on analogous structures, derivatives of this compound are prime candidates for investigation in several key therapeutic areas:

  • Anticancer Activity: The benzoic acid nucleus is a common feature in compounds with significant anticancer potential.[1][2] Derivatives have been shown to act through various mechanisms, including the inhibition of critical cell signaling enzymes like tyrosine kinases.[2] The exploration of these derivatives against cancer cell lines, such as the MCF-7 breast cancer line, is a logical and promising starting point.[5]

  • Antimicrobial Properties: Esters of substituted benzoic acids have a long history of use as antimicrobial agents.[6] Their mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.[6] The structural features of our core molecule suggest potential efficacy against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[7][8][9]

  • Anti-inflammatory Effects: Novel benzoic acid esters have been successfully developed as potent inhibitors of phosphodiesterase-4 (PDE4), an enzyme critical to the inflammatory cascade, particularly in respiratory diseases like asthma and COPD.[10][11] The core structure presents an opportunity for modification to optimize binding within the PDE4 catalytic site.

  • Antioxidant and Antiviral Activity: Phenolic compounds, including many benzoic acid derivatives, are known to be effective radical scavengers.[12][13] Furthermore, esterification of hydroxybenzoic acids has been shown to enhance antiviral activity compared to the parent acid.[12]

The Rationale for Structural Modification

The this compound scaffold offers multiple points for chemical modification to explore structure-activity relationships (SAR).

  • The Formyl Group (C4): This aldehyde is a key reactive handle. It can be readily converted into other functional groups, such as oximes, hydrazones, or Schiff bases, to generate diverse libraries of derivatives.[14] These modifications can dramatically alter the molecule's steric and electronic profile, leading to new or enhanced biological activities.

  • The Ester Group (C1): The methyl ester can be hydrolyzed to the corresponding carboxylic acid or transesterified to create a series of alkyl esters. The length of the alkyl chain can influence properties like cell permeability and metabolic stability, which are critical for drug efficacy.[6][15]

  • The Ethoxy Group (C3): Altering the ether linkage can modulate the compound's lipophilicity, a key determinant of its pharmacokinetic and pharmacodynamic properties.[4]

Part 2: Experimental Workflows & Protocols

Scientific integrity demands that our experimental protocols are robust and self-validating. The following sections provide detailed, step-by-step methodologies for assessing the primary biological activities of your synthesized derivatives.

General Screening Workflow

A logical, phased approach is essential for the efficient evaluation of new chemical entities. The initial phase should involve broad screening for primary activities, followed by more focused secondary assays for promising "hit" compounds.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & SAR cluster_2 Phase 3: Lead Optimization synthesis Compound Synthesis & Purification cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer & Normal Cell Lines) synthesis->cytotoxicity Test Derivatives antimicrobial Antimicrobial Screen (e.g., MIC against Panel of Microbes) synthesis->antimicrobial Test Derivatives enzyme Primary Enzyme Inhibition (e.g., PDE4 Assay) synthesis->enzyme Test Derivatives ic50 IC50 Determination cytotoxicity->ic50 Active Compounds ('Hits') antimicrobial->ic50 enzyme->ic50 sar Structure-Activity Relationship (SAR) Studies ic50->sar mechanism Mechanism of Action (MoA) Studies sar->mechanism adme In Vitro ADME/Tox mechanism->adme Optimized Lead invivo In Vivo Efficacy Models adme->invivo Optimized Lead

Caption: A phased workflow for screening novel chemical derivatives.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol is designed to assess the ability of a compound to inhibit cancer cell proliferation. The MTT assay is a colorimetric assay that measures metabolic activity, which is an indicator of cell viability.

Causality: We use the MCF-7 breast cancer cell line as it is a well-characterized and commonly used model for anticancer drug screening.[5] A non-cancerous cell line (e.g., MCF-10A) should be run in parallel to assess for general cytotoxicity versus cancer-specific effects.

Materials:

  • MCF-7 (or other cancer cell line) and a non-cancerous control cell line.

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Test compounds dissolved in DMSO (sterile-filtered).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well flat-bottom plates.

  • Multichannel pipette, incubator (37°C, 5% CO2), plate reader (570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

MTT_Workflow start Start: 96-well plate seed 1. Seed Cells (5x10³ cells/well) start->seed incubate1 2. Incubate 24h (37°C, 5% CO₂) seed->incubate1 treat 3. Add Test Compounds (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Solution (20 µL/well) incubate2->add_mtt incubate3 6. Incubate 4h add_mtt->incubate3 solubilize 7. Remove Medium, Add DMSO (150 µL) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate % Viability & Determine IC₅₀ read->analyze

Caption: Step-by-step workflow for the MTT cell viability assay.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the tube dilution method to determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[8]

Causality: This method provides quantitative data (MIC value) on the potency of the compound against specific bacterial and fungal strains, allowing for direct comparison between derivatives. We use standard reference strains (e.g., S. aureus, E. coli, C. albicans) for reproducibility.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

  • Nutrient Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).

  • Test compounds dissolved in DMSO.

  • Sterile test tubes, incubator (37°C for bacteria, 30°C for fungi).

  • Standard antimicrobial agents (e.g., Norfloxacin for bacteria, Fluconazole for fungi).

Procedure:

  • Prepare Inoculum: Grow a fresh culture of the microorganism in the appropriate broth to the mid-log phase. Adjust the culture turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Prepare Dilutions: Create a two-fold serial dilution of the test compound in sterile broth in a series of test tubes. For example, starting from 100 µg/mL down to 0.78 µg/mL.

  • Inoculation: Add a standardized volume of the microbial inoculum to each tube, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Prepare a positive control tube (broth + inoculum, no compound) and a negative control tube (broth only).

  • Incubation: Incubate the tubes for 18-24 hours (bacteria) or 48 hours (fungi) at the appropriate temperature.

  • Determine MIC: The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth).

Data Presentation

Quantitative results from screening should be organized into clear, concise tables to facilitate SAR analysis.

Table 1: Anticancer Activity of Benzoic Acid Derivatives against MCF-7 Cells

Compound IDR1 Group (at C4)R2 Group (at C1)IC50 (µM) ± SD
LEAD-01 -CHO-OCH315.2 ± 1.8
DERIV-02 -CH=N-OH-OCH38.7 ± 0.9
DERIV-03 -CHO-OH22.5 ± 2.1
DERIV-04 -CHO-OC2H512.1 ± 1.5
Doxorubicin (Positive Control)-0.8 ± 0.1

Table 2: Antimicrobial Activity (MIC) of Benzoic Acid Derivatives

Compound IDMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
LEAD-01 6412864
DERIV-02 326432
DERIV-05 >128>12864
Norfloxacin 42N/A
Fluconazole N/AN/A8

Part 3: Mechanistic Insights and Signaling Pathways

Identifying a compound's mechanism of action (MoA) is paramount in drug development. For benzoic acid derivatives showing anticancer activity, a common MoA involves the inhibition of protein kinases that are crucial for cancer cell survival and proliferation.

Below is a generalized representation of a signaling pathway that could be targeted. A potent derivative might block the ATP-binding site of a receptor tyrosine kinase (RTK), preventing downstream signaling through pathways like RAS/MAPK, which ultimately controls gene expression related to cell growth.

Signal_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor Tyrosine Kinase (RTK) ATP Binding Site RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation Inhibitor Benzoic Acid Derivative Inhibitor->RTK:f2 Inhibition

Caption: Inhibition of a generic RTK signaling pathway by a derivative.

Conclusion

The this compound core represents a versatile and promising scaffold for the discovery of new therapeutic agents. Its structural features suggest a high potential for anticancer, antimicrobial, and anti-inflammatory activities. The true value of this scaffold, however, lies in its amenability to chemical modification, which allows for a systematic exploration of the structure-activity relationship.

By employing the robust screening workflows and detailed experimental protocols outlined in this guide, researchers can efficiently evaluate novel derivatives, identify potent "hit" compounds, and begin the critical process of lead optimization. The journey from a promising scaffold to a clinical candidate is challenging, but it begins with the rigorous and scientifically sound investigation detailed herein.

References

  • Title: Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones - Der Pharma Chemica Source: Der Pharma Chemica URL: [Link]

  • Title: Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed Source: PubMed URL: [Link]

  • Title: Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases | Journal of Medicinal Chemistry - ACS Publications Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis and biochemical evaluation of some novel benzoic acid based esters as potential inhibitors of oestrone sulphatase - Oxford Academic Source: Journal of Pharmacy and Pharmacology URL: [Link]

  • Title: Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed Source: PubMed URL: [Link]

  • Title: Design synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives - Journal of Chemistry Letters Source: Journal of Chemistry Letters URL: [Link]

  • Title: Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org Source: Preprints.org URL: [Link]

  • Title: (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - ResearchGate Source: ResearchGate URL: [Link]

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  • Title: benzoic-acid-esters Research Articles - Page 3 Source: ACS Publications URL: [Link]

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  • Title: Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - Journal of Pharmaceutical Technology, Research and Management - Chitkara University Source: Journal of Pharmaceutical Technology, Research and Management URL: [Link]

  • Title: SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan Journal of Chemistry Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: Chemical composition, antioxidant activity and antibacterial mechanism of action from Marsilea minuta leaf hexane: methanol extract - PubMed Source: PubMed URL: [Link]

  • Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - Semantic Scholar Source: Semantic Scholar URL: [Link]

  • Title: 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester - CABI Digital Library Source: CABI Digital Library URL: [Link]

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discovery and history of 3-Ethoxy-4-formyl-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Ethoxy-4-formyl-benzoic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a multifunctional organic compound featuring an aromatic core substituted with an ethoxy, a formyl, and a methyl ester group. While the specific discovery and historical development of this particular molecule are not extensively documented in publicly available literature, its structural motifs are of significant interest in the field of synthetic organic chemistry. The presence of three distinct and reactive functional groups—an aldehyde, an ester, and an ether—positions this compound as a versatile building block for the synthesis of more complex molecules. Its potential applications can be inferred from the well-established roles of related benzoic acid and benzaldehyde derivatives in medicinal chemistry and materials science. This guide provides a comprehensive overview of its properties, a plausible synthetic route, and its potential applications based on the chemistry of its constituent functional groups.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in synthetic protocols.

PropertyValueSource
CAS Number 1357352-32-9[1][2][3]
Molecular Formula C11H12O4[1][2][3]
Molecular Weight 208.21 g/mol [1][2]
Appearance Solid[1][3]
Purity Typically ≥95%[1][2]
InChI Key UIOIPBDTRCVPNJ-UHFFFAOYSA-N[1][3]

Proposed Synthesis

The overall proposed synthetic transformation is as follows:

Synthesis_Pathway Start Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) Intermediate1 3-Ethoxy-4-hydroxybenzoic acid Start->Intermediate1 Oxidation Intermediate2 Methyl 3-ethoxy-4-hydroxybenzoate Intermediate1->Intermediate2 Esterification End This compound Intermediate2->End Formylation

Caption: Proposed synthetic pathway for this compound.

A detailed, step-by-step protocol for this proposed synthesis is provided below.

Experimental Protocol

Step 1: Oxidation of Ethyl Vanillin to 3-Ethoxy-4-hydroxybenzoic acid

This step involves the oxidation of the aldehyde group of ethyl vanillin to a carboxylic acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl vanillin in an appropriate solvent such as aqueous sodium hydroxide.

  • Oxidation: While stirring, slowly add an oxidizing agent, such as potassium permanganate or a milder reagent like silver oxide, to the solution. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Work-up: After the reaction is complete (monitored by TLC), the excess oxidizing agent is quenched (e.g., with sodium bisulfite for permanganate). The reaction mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.

  • Purification: The precipitated 3-ethoxy-4-hydroxybenzoic acid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

Step 2: Esterification to Methyl 3-ethoxy-4-hydroxybenzoate

This step converts the carboxylic acid to its corresponding methyl ester. Fischer esterification is a common method for this transformation.[4]

  • Reaction Setup: In a round-bottom flask, suspend 3-ethoxy-4-hydroxybenzoic acid in an excess of methanol, which acts as both the solvent and the reactant.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[4][5]

  • Reaction: The mixture is heated to reflux for several hours until the reaction reaches equilibrium, as monitored by TLC.

  • Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield methyl 3-ethoxy-4-hydroxybenzoate. The product can be further purified by column chromatography or recrystallization.

Step 3: Formylation to this compound

This final step introduces the formyl group at the 4-position of the benzoic acid ester. A common method for such a transformation on a phenol is the Reimer-Tiemann reaction or similar formylation reactions.

  • Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve methyl 3-ethoxy-4-hydroxybenzoate in a suitable solvent and a base (e.g., aqueous sodium hydroxide).

  • Formylation: Heat the solution and add chloroform dropwise. The reaction is typically carried out at elevated temperatures for several hours.

  • Work-up: After the reaction is complete, the mixture is cooled and acidified with a dilute acid. The product is then extracted with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed. The crude product is then purified by column chromatography on silica gel to yield the final product, this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it an attractive starting material or intermediate in the synthesis of pharmaceuticals. Benzoic acid and benzaldehyde derivatives are common scaffolds in drug molecules. For instance, 4-formylbenzoic acid is a key component in the synthesis of antiviral agents, specifically as part of inhibitors targeting the dengue virus protease.[6] It is also used in the creation of human glucagon receptor antagonists, which are of interest in the treatment of diabetes.[6]

The aldehyde group in this compound can serve as a handle for various chemical transformations, such as reductive amination to introduce amine functionalities, or as a precursor for the formation of Schiff bases and other heterocyclic systems. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common linkage in drug molecules. The ethoxy group can influence the compound's lipophilicity and metabolic stability, which are important pharmacokinetic properties.

Given the roles of similar substituted benzoic acids as intermediates in the synthesis of anti-inflammatory drugs, analgesics, and agents targeting the central nervous system, it is plausible that this compound could serve as a valuable precursor in these areas as well.[7]

Conclusion

This compound is a compound with significant synthetic potential, stemming from its trifunctional nature. While its own history and applications are not yet well-defined in scientific literature, its constituent parts suggest a high utility in the construction of complex organic molecules. The proposed synthetic route provides a practical approach to its preparation, opening the door for further investigation into its chemical reactivity and potential use as a scaffold or intermediate in the development of novel therapeutic agents and other advanced materials. Future research on this compound could unveil specific applications and solidify its role as a valuable tool for synthetic chemists.

References

  • Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023-05-22). [Link]

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

  • Course Hero. Preparation of Methyl Benzoate. [Link]

  • Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Google Patents.

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A Comprehensive Technical Guide to the Research Potential of 3-Ethoxy-4-formyl-benzoic acid methyl ester: A Versatile Building Block for Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 3-Ethoxy-4-formyl-benzoic acid methyl ester is a uniquely functionalized aromatic compound poised for significant exploration in chemical research. As a derivative of the widely utilized vanillin scaffold, it possesses three distinct and strategically located functional groups: a reactive aldehyde, a modifiable methyl ester, and a stable ethoxy ether.[1][2] This combination makes it an exceptionally versatile building block for synthesizing a diverse array of complex molecules. This guide delves into the untapped potential of this compound, presenting a scientifically grounded exploration of promising research avenues. We will cover its foundational chemical properties and propose detailed research thrusts in medicinal chemistry, advanced organic synthesis, and materials science. Each proposed area is supported by established chemical principles and includes detailed, actionable experimental protocols designed for immediate implementation in a research setting. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals looking to leverage this promising molecule for novel discoveries.

Part 1: Foundational Profile of this compound

Chemical Structure and Physicochemical Properties

This compound, with CAS Number 1357352-32-9, is a solid compound at room temperature.[3] Its structure is characterized by a benzene ring substituted with an ethoxy group at position 3, a formyl (aldehyde) group at position 4, and a methyl ester group at position 1. This trifunctional arrangement on a bio-based vanillin core provides a rich platform for chemical elaboration.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 1357352-32-9 [3]
Molecular Formula C₁₁H₁₂O₄ [3]
Molecular Weight 208.21 g/mol [3]
Appearance Solid [3]
Purity Typically >95% [3]

| InChI Key | UIOIPBDTRCVPNJ-UHFFFAOYSA-N |[3] |

Plausible Synthesis and Spectroscopic Characterization

While not extensively documented, a logical and efficient synthesis of the title compound can be envisioned starting from the commercially available methyl vanillate. The synthesis involves a standard Williamson ether synthesis, a robust and high-yielding reaction.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl vanillate (1.0 eq) in anhydrous acetone or DMF.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution. The carbonate acts as the base to deprotonate the phenolic hydroxyl group.

  • Alkylating Agent: Add iodoethane (CH₃CH₂I, 1.2 eq) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with 1M NaOH (to remove any unreacted starting material), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or recrystallization from ethanol/water to yield this compound as a solid.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Reactivity Analysis of Functional Groups

The research potential of this molecule stems directly from the distinct reactivity of its three functional groups. Understanding how substituents influence the reactivity of the aldehyde is crucial for designing synthetic routes.[4]

Caption: Reactivity map of key functional groups.

  • Formyl Group (Aldehyde): This is the most versatile handle for derivatization. It is susceptible to nucleophilic attack and is a prime site for forming C-N and C-C bonds.[4] It readily undergoes reactions like Schiff base formation, reductive amination, Wittig olefination, and various condensation reactions (e.g., Claisen-Schmidt).[4][5][6][7] The presence of the electron-donating ethoxy group and the electron-withdrawing ester group modulates its reactivity.[4]

  • Methyl Ester Group: This group can be hydrolyzed (saponified) to the corresponding carboxylic acid, opening another avenue for modification, such as amide bond formation. It can also be reduced to a primary alcohol.

  • Aromatic Ring & Ethoxy Group: The electron-donating nature of the ethoxy group activates the ring towards electrophilic aromatic substitution, although the positions are sterically influenced by the existing substituents. The ethoxy group itself is generally stable under many reaction conditions.

Part 2: Potential Research Area 1: Medicinal Chemistry & Drug Discovery

The vanillin scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][8][9] This makes this compound an ideal starting point for generating novel therapeutic candidates.[1]

Research Thrust: Synthesis of Novel Schiff Base Derivatives as Antimicrobial Agents

Rationale: Schiff bases (imines) formed from the condensation of aldehydes and primary amines are known to possess potent antimicrobial and anticancer activities.[5][10] The imine linkage is crucial for their biological function. Synthesizing a library of Schiff bases from our title compound and various aromatic or heterocyclic amines can lead to the discovery of new antimicrobial agents.[10]

Schiff_Base_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening A 3-Ethoxy-4-formyl-benzoic acid methyl ester + R-NH2 B Condensation Reaction (Ethanol, Reflux) A->B C Crude Schiff Base B->C D Recrystallization or Chromatography C->D E Pure Schiff Base Derivative D->E F Antimicrobial Assay (e.g., MIC determination) E->F G Cytotoxicity Assay (e.g., MTT Assay) F->G H Structure-Activity Relationship (SAR) Analysis G->H

Caption: Workflow for Schiff base synthesis and screening.

Experimental Protocol: Schiff Base Synthesis [10]

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in 20 mL of absolute ethanol.

  • Amine Addition: To this solution, add an equimolar amount (1.0 eq) of the desired primary amine (e.g., aniline, sulfanilamide, or an amino-heterocycle).

  • Catalysis (Optional): Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

  • Reaction: Reflux the mixture for 2-4 hours. The formation of the product can be observed by a color change and monitored by TLC.[10]

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The precipitated solid Schiff base is collected by vacuum filtration.

  • Purification: Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure product.

  • Validation: Characterize the final compound by FT-IR (disappearance of C=O stretch of aldehyde, appearance of C=N stretch), ¹H NMR, and mass spectrometry.

Research Thrust: Synthesis of Chalcone Derivatives as Anti-inflammatory or Anticancer Agents

Rationale: Chalcones are α,β-unsaturated ketones that form the backbone of many biologically active compounds, including flavonoids and isoflavonoids.[11] They are well-documented as having anti-inflammatory, anticancer, and antioxidant properties.[11][12] The Claisen-Schmidt condensation between our aromatic aldehyde and various acetophenones provides a direct route to novel chalcone derivatives.[7][13]

Chalcone_Synthesis_Workflow A Dissolve Aldehyde and Substituted Acetophenone in Ethanol B Dropwise addition of aqueous NaOH solution at low temperature A->B C Stir at Room Temperature (Monitor by TLC) B->C D Pour into ice water and neutralize with dilute HCl C->D E Collect precipitate by vacuum filtration D->E F Recrystallize from Ethanol to yield Pure Chalcone E->F

Caption: General workflow for Chalcone synthesis.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis [7]

  • Reactant Solution: Dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol in a flask placed in an ice bath.

  • Base Addition: Prepare a 10-20% aqueous solution of sodium hydroxide (NaOH). Add this solution dropwise to the stirred ethanolic solution of reactants, maintaining the temperature below 25°C.[7][13]

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours. The reaction progress is monitored by TLC.[7]

  • Precipitation: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the solution is neutral (pH ~7).[13]

  • Isolation: Collect the precipitated chalcone by vacuum filtration and wash thoroughly with cold water until the washings are neutral.[7]

  • Purification: Dry the crude product and recrystallize from ethanol to afford the pure chalcone derivative.

  • Validation: Confirm the structure using FT-IR (presence of α,β-unsaturated carbonyl stretch), ¹H NMR (presence of vinyl protons), and mass spectrometry.

Part 3: Potential Research Area 2: Polymer & Materials Science

The demand for novel polymers from renewable, bio-based sources is rapidly growing.[14][15] Vanillin and its derivatives are excellent candidates for producing bio-based polymers due to their aromatic structure, which can impart desirable thermal and mechanical properties like rigidity to the polymer backbone.[16][17][18]

Research Thrust: Development of Novel Polyester Monomers

Rationale: By chemically modifying the existing functional groups, this compound can be converted into a difunctional monomer suitable for polycondensation reactions. For example, reduction of the aldehyde and hydrolysis of the ester would yield a hydroxy-acid monomer, a classic precursor for polyesters.

Monomer_Synthesis A 3-Ethoxy-4-formyl-benzoic acid methyl ester B Selective Reduction (e.g., NaBH4) A->B C Intermediate: 3-Ethoxy-4-(hydroxymethyl) -benzoic acid methyl ester B->C D Saponification (NaOH, H2O/MeOH) C->D E Hydroxy-Acid Monomer: 3-Ethoxy-4-(hydroxymethyl) -benzoic acid D->E F Polycondensation (Heat, Catalyst) E->F G Novel Polyester F->G

Caption: Synthetic pathway to a polyester monomer.

Experimental Protocol: Synthesis of Hydroxy-Acid Monomer

  • Selective Aldehyde Reduction:

    • Dissolve the starting ester (1.0 eq) in methanol in a flask cooled with an ice bath.

    • Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise. NaBH₄ is a mild reducing agent that will selectively reduce the aldehyde in the presence of the ester.[19][20]

    • Stir for 1-2 hours, then quench the reaction by slowly adding dilute HCl.

    • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and evaporate the solvent to yield the intermediate alcohol-ester.

  • Ester Hydrolysis (Saponification):

    • Dissolve the intermediate alcohol-ester in a mixture of methanol and water.

    • Add sodium hydroxide (NaOH, 1.5 eq) and reflux the mixture for 2-4 hours.

    • Cool the reaction, evaporate the methanol, and acidify the remaining aqueous solution with concentrated HCl to precipitate the hydroxy-acid monomer.

    • Filter the solid, wash with cold water, and dry to obtain the pure monomer.

  • Polymerization:

    • The resulting monomer can be subjected to self-polycondensation under high temperature and vacuum, often with a catalyst like antimony(III) oxide or titanium(IV) isopropoxide, to produce a novel, bio-based polyester. The properties of this polymer (e.g., glass transition temperature, molecular weight) can then be characterized.[16]

Part 4: Potential Research Area 3: Advanced Heterocyclic Synthesis

Rationale: The aldehyde and its proximity to other functional groups make the molecule an excellent precursor for building complex heterocyclic systems, which are core structures in many pharmaceuticals and functional materials. The Friedländer annulation, which synthesizes quinolines, is a prime example.[21][22] Quinolines are prevalent in antimalarial drugs and other therapeutic agents.

Research Thrust: Synthesis of Substituted Quinolines

Proposed Strategy: A multi-step sequence can be envisioned where the aromatic ring is first nitrated, followed by reduction of the nitro group to an amine. The resulting ortho-amino benzaldehyde derivative is a classic substrate for the Friedländer synthesis, which condenses the substrate with a compound containing an α-methylene ketone to form a quinoline ring system.[21][23]

Synthetic Outline:

  • Nitration: Regioselective nitration of the aromatic ring.

  • Reduction: Reduction of the nitro group to a primary amine (e.g., using SnCl₂/HCl or catalytic hydrogenation).

  • Friedländer Annulation: Condensation of the resulting ortho-amino benzaldehyde derivative with a ketone (e.g., acetone, acetophenone) in the presence of an acid or base catalyst to yield the polysubstituted quinoline core.[21][22] This approach opens the door to a large family of novel, highly substituted quinoline compounds for further investigation.

Conclusion and Future Outlook

This compound represents a molecule of significant, yet largely unexplored, potential. Its trifunctional nature, derived from the readily available vanillin scaffold, positions it as a powerful platform for innovation across multiple domains of chemical science. The research avenues detailed in this guide—from the synthesis of novel bioactive agents like Schiff bases and chalcones to the creation of sustainable polymers and complex heterocycles—are not merely theoretical exercises. They are actionable, experimentally grounded strategies designed to catalyze new discoveries. As the scientific community continues to seek novel molecular architectures to solve pressing challenges in medicine and materials, the versatility and accessibility of this compound make it a compelling candidate for intensive future research.

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  • A Comparative Guide to the Reactivity of Substituted Benzaldehydes - Benchchem.
  • Novel vanillic acid-based poly(ether–ester)s: from synthesis to properties - RSC Publishing.
  • Novel vanillic acid-based poly(ether–ester)s: from synthesis to properties - RSC Publishing (2014-09-30).
  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization - SciSpace.
  • One-Pot Synthesis of Schiff Bases Using 6-Amino-1,3-benzodioxole-5-carbaldehyde: Application Notes and Protocols - Benchchem.
  • Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h... - ResearchGate.
  • Technical Support Center: Claisen-Schmidt Condensation for Chalcone Synthesis - Benchchem.
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  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC (2025-11-21).
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  • Synthesis and characterization of novel Schiff base ligands - International Journal of Chemical Studies (2024-11-11).
  • synthesis of biologically active chalcones by Claisen-Schmidt condensation under mild conditions - ResearchGate (2021-12-07).
  • Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits - MDPI.
  • Synthesis and Fluorescence Properties of Some Aromatic Schiff Base Compounds.
  • Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles - PubMed (2022-10-07).
  • Synthesis of substituted aromatic aldehydes bis-Schiff bases and their spectrum properties (2025-08-07).
  • (PDF) Synthesis of Schiff Bases from Substitute Aromatic Aldehydes and 2-(4-aminophenyl)acetonitrile Catalysed by 3,5-difluoroarylboronic Acid - ResearchGate (2025-08-07).
  • Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate - ResearchGate.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters - ACS Publications (2019-05-14).
  • Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles | The Journal of Organic Chemistry - ACS Publications (2022-09-26).
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure (2019-05-14).
  • Reductive amination - Wikipedia.
  • Vanillin Beyond Flavor: Therapeutic Potentials and Emerging Applications in Hydrogel-Based Biomaterials - MDPI.
  • Synthesis of quinolines - Organic Chemistry Portal.
  • Benign and highly efficient synthesis of quinolines from 2-aminoarylketone or 2-aminoarylaldehyde and carbonyl compounds mediated by hydrochloric acid in water | Semantic Scholar (2006-02-13).
  • Reductive Amination, and How It Works - Master Organic Chemistry (2017-09-01).
  • Synthesis of quinoline via Friedlander reaction using 2‐aminoaryl... - ResearchGate.
  • This compound - CymitQuimica.
  • Chemical Properties of Benzoic acid, 4-formyl-, methyl ester (CAS 1571-08-0) - Cheméo.
  • This compound - CymitQuimica.
  • Benzoic acid, 4-formyl-, methyl ester - the NIST WebBook.

Sources

Methodological & Application

Synthesis of 3-Ethoxy-4-formyl-benzoic acid methyl ester: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Ethoxy-4-formyl-benzoic acid methyl ester is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceutical agents and functional materials. Its structure, featuring an ethoxy group, a formyl group, and a methyl ester on a benzene ring, provides multiple points for chemical modification, making it a versatile intermediate. This document provides a detailed protocol for the synthesis of this compound, grounded in the principles of the Williamson ether synthesis. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Synthesis Overview

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the phenoxide ion of a 3-hydroxy-4-formyl-benzoic acid derivative acts as the nucleophile, attacking an ethyl halide to form the desired ethoxy group.

The overall synthetic strategy involves two key transformations:

  • Esterification: The carboxylic acid of 3-hydroxy-4-formyl-benzoic acid is first converted to its methyl ester. This is a crucial step to protect the carboxylic acid from participating in side reactions during the subsequent etherification. Fischer esterification, using methanol in the presence of an acid catalyst, is a common and effective method.[3]

  • Williamson Ether Synthesis: The phenolic hydroxyl group of the methyl ester intermediate is then O-alkylated using an ethylating agent in the presence of a suitable base.[4][5]

This application note will focus on the second step, the ethoxylation of the pre-formed methyl ester of 3-hydroxy-4-formyl-benzoic acid.

Experimental Protocol

This protocol details the synthesis of this compound from its corresponding 3-hydroxy precursor, methyl 3-hydroxy-4-formylbenzoate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyl 3-hydroxy-4-formylbenzoate≥98%Commercially AvailableStarting material.
Ethyl iodide≥99%Commercially AvailableAlkylating agent.
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableBase.
AcetoneAnhydrous, ≥99.5%Commercially AvailableSolvent.
Dichloromethane (DCM)ACS GradeCommercially AvailableExtraction solvent.
Saturated Sodium Bicarbonate SolutionPrepared in-houseFor washing.
Brine (Saturated NaCl solution)Prepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableDrying agent.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
HexaneACS GradeCommercially AvailableEluent for chromatography.
Ethyl AcetateACS GradeCommercially AvailableEluent for chromatography.
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-hydroxy-4-formylbenzoate (1.0 eq).

    • Add anhydrous potassium carbonate (2.0 eq) to the flask.

    • Add anhydrous acetone (sufficient volume to ensure stirring, e.g., 50 mL).

  • Addition of Alkylating Agent:

    • While stirring the suspension at room temperature, add ethyl iodide (1.2 eq) dropwise.

  • Reaction:

    • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C for acetone).

    • Maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Filter the solid potassium carbonate and potassium iodide byproduct using a Buchner funnel. Wash the solid residue with a small amount of acetone.

    • Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction:

    • Dissolve the crude residue in dichloromethane (50 mL).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated sodium bicarbonate solution (2 x 30 mL) to remove any unreacted starting material or acidic impurities.

      • Brine (1 x 30 mL) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient as the eluent to afford the pure this compound.

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add Methyl 3-hydroxy-4-formylbenzoate, K₂CO₃, and Acetone to Flask B 2. Add Ethyl Iodide Dropwise A->B Stirring C 3. Reflux for 4-6 hours B->C Heating D 4. Cool and Filter Reaction Mixture C->D E 5. Concentrate Filtrate D->E F 6. Dissolve in DCM and Wash E->F G 7. Dry with Na₂SO₄ F->G H 8. Concentrate and Purify by Column Chromatography G->H I Pure Product H->I

Caption: Experimental workflow for the synthesis of this compound.

Mechanistic Insights and Rationale for Experimental Choices

The Williamson ether synthesis proceeds via an SN2 mechanism.[2] The choice of reagents and conditions is critical for the success of this reaction.

  • Choice of Base: Potassium carbonate (K₂CO₃) is a moderately strong base that is sufficient to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide ion.[5] Stronger bases like sodium hydride (NaH) could potentially lead to side reactions.[4]

  • Choice of Solvent: Anhydrous acetone is a suitable polar aprotic solvent for this reaction. It effectively dissolves the reactants and facilitates the SN2 reaction without interfering with the nucleophile.[4]

  • Choice of Alkylating Agent: Ethyl iodide is a reactive primary alkyl halide, which is ideal for SN2 reactions.[2] The iodide is an excellent leaving group, promoting a faster reaction rate.

  • Reaction Conditions: Refluxing the reaction mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate. Monitoring by TLC is crucial to determine the optimal reaction time and prevent the formation of byproducts due to prolonged heating.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reaction.Extend the reaction time or increase the amount of ethyl iodide. Ensure the potassium carbonate is anhydrous.
Side reactions.Use a milder base or lower the reaction temperature.
Impure Product Inefficient purification.Optimize the eluent system for column chromatography. Ensure complete removal of starting materials during the work-up.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound via the Williamson ether synthesis. By understanding the underlying mechanism and the rationale for the chosen experimental conditions, researchers can successfully and reproducibly synthesize this valuable chemical intermediate for their research and development needs.

References

  • Williamson ether synthesis | Request PDF - ResearchGate. Available at: [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]

  • Williamson Ether Synthesis - Chemistry LibreTexts. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • Lab5 procedure esterification. Available at: [Link]

  • Ethoxylation - Wikipedia. Available at: [Link]

  • Ethyl Benzoylformate - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. Available at: [Link]

  • Preparation of Methyl Benzoate. Available at: [Link]

  • US7084103B1 - Methods of preparation of ethoxylated phenolic compounds, compositions containing the same and related methods - Google Patents.
  • preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - WIPO Patentscope. Available at: [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure. Available at: [Link]

  • Ethoxylated Surfactants | Applications - Venus Ethoxyethers. Available at: [Link]

  • Ethoxylation – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Allergenic Oxidation Products in Ethoxylated Non-Ionic Surf actants. Available at: [Link]

  • methyl 4-formyl benzoate, 1571-08-0 - The Good Scents Company. Available at: [Link]

  • Synthesis of 4-methyl-benzoic acid methyl ester - PrepChem.com. Available at: [Link]

  • One‐pot procedure for synthesis of methyl 4‐formylbenzoate. - ResearchGate. Available at: [Link]

  • Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester - the NIST WebBook. Available at: [Link]

Sources

use of 3-Ethoxy-4-formyl-benzoic acid methyl ester as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Ethoxy-4-formyl-benzoic acid methyl ester as a Bifunctional Scaffold in Medicinal Chemistry

Executive Summary

This compound (CAS: 1357352-32-9) is a highly versatile, bifunctional aromatic building block. Characterized by an electron-rich 3-ethoxy group, an electrophilic 4-formyl moiety, and a hydrolyzable 1-methyl ester, this scaffold serves as a critical intermediate in the synthesis of Somatostatin Receptor 5 (SSTR5) antagonists and phosphodiesterase (PDE) inhibitors. Its unique substitution pattern allows for orthogonal functionalization—enabling the parallel synthesis of complex heterocyclic libraries, particularly benzimidazoles, quinazolines, and functionalized benzyl amines.

This guide provides a comprehensive technical overview of its synthesis, reactivity profiles, and validated protocols for downstream transformations.

Structural Analysis & Reactivity Profile

The molecule's utility stems from its three distinct reactive sites, which can be manipulated independently (orthogonal reactivity):

Functional GroupPositionElectronic NaturePrimary ReactivityKey Applications
Methyl Ester C-1Electrophilic (Moderate)Hydrolysis, Amidation, ReductionLinker attachment, solubility modulation.
Ethoxy Group C-3Electron-Donating (+M)Directing GroupIncreases lipophilicity; directs electrophilic substitution to C-2/C-6.
Formyl (Aldehyde) C-4Electrophilic (High)Reductive Amination, Condensation, OxidationCore scaffold elongation, heterocycle formation.

Chemo-selectivity Note: The aldehyde at C-4 is significantly more electrophilic than the ester at C-1. Nucleophiles (amines, hydrides) will attack the aldehyde first under kinetic control, allowing for selective derivatization without protecting the ester.

Synthesis of the Building Block

While commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The most robust method utilizes a Knochel-type Halogen-Magnesium Exchange , which avoids the cryogenic conditions (-78 °C) required for lithium-halogen exchange and offers higher functional group tolerance.

Protocol 1: Synthesis via Magnesiation-Formylation

Source: Adapted from WO2021113368A1 (SSTR5 Antagonists)

Reagents:

  • Methyl 3-ethoxy-4-iodobenzoate (Precursor)

  • i-PrMgCl[1]·LiCl complex (Turbo Grignard, 1.3 M in THF)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 3-neck flask with Methyl 3-ethoxy-4-iodobenzoate (20.0 g, 65 mmol, 1.0 eq) and anhydrous THF (80 mL) under a nitrogen atmosphere.

  • Cooling: Cool the solution to -50 °C using a dry ice/acetonitrile bath.

  • Exchange: Dropwise add i-PrMgCl·LiCl (101 mL, 130 mmol, 2.0 eq) over 30 minutes. Maintain internal temperature below -45 °C.

    • Mechanistic Insight: The LiCl breaks oligomeric magnesium aggregates, increasing the kinetic basicity of the Grignard reagent, allowing the iodine-magnesium exchange to proceed rapidly at moderate low temperatures.

  • Incubation: Stir at -50 °C for 1.5 hours. Monitor conversion by TLC or LCMS (quench aliquot with MeOH).

  • Formylation: Add anhydrous DMF (101 mL, 1.31 mol, 20 eq) dropwise. The large excess ensures rapid trapping of the aryl-magnesium species.

  • Workup: Warm to 0 °C and quench with sat. aq. NH₄Cl. Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica flash chromatography (0-20% EtOAc in Hexanes).

Yield Expectation: 85-92% (Pale yellow solid).

Downstream Application Protocols

Protocol A: Reductive Amination (Library Synthesis)

Target: Synthesis of SSTR5 Antagonist Intermediates

This reaction exploits the high reactivity of the C-4 aldehyde to couple with diverse amines.

  • Dissolution: Dissolve This compound (1.0 eq) and the target Amine (1.1 eq) in DCE (1,2-Dichloroethane).

  • Imine Formation: Add Acetic Acid (1.0 eq) and stir at Room Temperature (RT) for 1 hour.

  • Reduction: Cool to 0 °C. Add NaBH(OAc)₃ (Sodium triacetoxyborohydride, 1.5 eq) portion-wise.

    • Why NaBH(OAc)₃? It is milder than NaBH₄ and will not reduce the C-4 aldehyde or the C-1 ester, reducing only the imine species selectively.

  • Completion: Stir at RT for 12 hours. Quench with sat. aq. NaHCO₃.

  • Isolation: Extract with DCM. The product is typically a secondary amine retaining the methyl ester.

Protocol B: Knoevenagel Condensation

Target: Cinnamic Acid Derivatives / Stilbenes

  • Setup: Mix the aldehyde (1.0 eq) with an active methylene compound (e.g., Malonic acid or a Sulfone, 1.2 eq) in Toluene.

  • Catalysis: Add Piperidine (0.1 eq) and Acetic Acid (0.1 eq).

  • Reflux: Heat to reflux with a Dean-Stark trap to remove water.

  • Result: Formation of the

    
    -unsaturated system at C-4.
    

Visualized Reaction Pathways

The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.

ReactionPathways Precursor Methyl 3-ethoxy-4-iodobenzoate Scaffold 3-Ethoxy-4-formyl-benzoic acid methyl ester (Core Scaffold) Precursor->Scaffold i-PrMgCl·LiCl, THF, -50°C; then DMF Prod_Amine Benzyl Amine Derivative (SSTR5 Antagonist Precursor) Scaffold->Prod_Amine R-NH2, NaBH(OAc)3 (Reductive Amination) Prod_Acid 3-Ethoxy-4-formylbenzoic acid Scaffold->Prod_Acid LiOH, THF/H2O (Selective Hydrolysis) Prod_Hetero Benzimidazole/Quinazoline Scaffold Scaffold->Prod_Hetero Diamines, Oxidant (Cyclization)

Figure 1: Divergent synthetic utility of the 3-ethoxy-4-formyl-benzoate scaffold.

Troubleshooting & Stability

IssueProbable CauseSolution
Low Yield in Formylation Incomplete I/Mg exchange due to moisture or temperature fluctuation.Ensure THF is <50 ppm H₂O. Maintain T < -45 °C during Grignard addition to prevent side reactions.
Ester Hydrolysis Basic workup too harsh or prolonged exposure to aqueous base.Use buffered quench (NH₄Cl) and avoid strong bases (NaOH) during workup unless hydrolysis is intended.
Over-reduction Use of strong reducing agents (LiAlH₄, NaBH₄ in MeOH).Switch to NaBH(OAc)₃ in DCE for reductive amination to preserve the ester and aldehyde (if partial reduction is not desired).

References

  • SSTR5 Antagonists Patent

    • Title: SSTR5 Antagonists and Uses Thereof.[1][2]

    • Source: World Intellectual Property Organiz
    • URL
    • Relevance: Describes the specific synthesis of Methyl 3-ethoxy-4-formylbenzoate using Turbo Grignard (Paragraph [00329]).
  • Turbo Grignard Methodology

    • Title: A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds
    • Source: Angewandte Chemie Intern
    • URL:[Link]

    • Relevance: Foundational reference for the i-PrMgCl·LiCl exchange mechanism used in Protocol 1.
  • Reductive Amination Standards

    • Title: Sodium Triacetoxyborohydride.
    • Source: Encyclopedia of Reagents for Organic Synthesis.
    • URL:[Link]

    • Relevance: Validates the selectivity of NaBH(OAc)₃ for aldehydes in the presence of esters.

Sources

Application Note: Strategic Derivatization of 3-Ethoxy-4-formyl-benzoic acid methyl ester for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scaffold Analysis

3-Ethoxy-4-formyl-benzoic acid methyl ester represents a "privileged scaffold" in medicinal chemistry—a structural motif capable of providing high-affinity ligands for diverse biological targets. Structurally analogous to vanillin and syringaldehyde derivatives, this molecule offers a unique electronic and steric profile due to the 3-ethoxy substitution, which increases lipophilicity compared to the more common methoxy variants (e.g., Methyl Vanillate).

Reactivity Profile

For library generation and Structure-Activity Relationship (SAR) exploration, this scaffold presents two distinct "handles":

  • C4-Formyl Group (Aldehyde): High reactivity. The primary site for rapid diversification via reductive amination or condensation reactions.

  • C1-Methyl Ester: Moderate reactivity. Serves as a latent carboxylic acid (via hydrolysis) or a site for amidation, typically modified after the aldehyde is functionalized to avoid side reactions.

This guide focuses on C4-derivatization , the most efficient route for generating high-throughput screening (HTS) libraries.

Chemical Strategy & Workflow

The following flowchart illustrates the decision matrix for derivatizing this scaffold. We utilize the aldehyde handle to branch into two distinct chemical spaces: Flexible Amines (via Reductive Amination) and Rigid Linkers (via Knoevenagel Condensation).

DerivatizationWorkflow Start 3-Ethoxy-4-formyl-benzoic acid methyl ester Decision Target Profile? Start->Decision RouteA Route A: Reductive Amination Decision->RouteA Explore Diversity RouteB Route B: Knoevenagel Condensation Decision->RouteB Covalent Inhibitors ProdA Secondary/Tertiary Amines (Solubility & Diversity) RouteA->ProdA ProdB Cinnamic Acid Derivatives (Rigidity & Michael Acceptors) RouteB->ProdB Screen Biological Screening (DMSO Stock) ProdA->Screen ProdB->Screen

Figure 1: Strategic decision tree for scaffold derivatization. Route A is preferred for HTS libraries due to mild conditions and high success rates.

Protocol A: Reductive Amination (High-Throughput Compatible)

This protocol utilizes Sodium Triacetoxyborohydride (STAB) .[1][2] Unlike Sodium Cyanoborohydride, STAB is non-toxic and avoids the generation of HCN gas. It is the gold standard for avoiding over-alkylation.

Materials
  • Scaffold: this compound (1.0 equiv).

  • Amine Library: Primary or secondary amines (1.1–1.2 equiv).

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

  • Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Crucial for unreactive amines.

Step-by-Step Methodology
  • Imine Formation: In a glass vial (or 96-well deep-well plate), dissolve the scaffold (0.2 mmol) in DCE (2 mL). Add the amine (0.22 mmol).

    • Expert Insight: If the amine is a hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to liberate the free base.

  • Acidification: Add Acetic Acid (12 µL, 0.2 mmol). Shake/stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Formation of the imine intermediate can often be observed by a color change (yellowing).

  • Reduction: Add solid STAB (63 mg, 0.3 mmol) in one portion.

    • Caution: Gas evolution (mild) may occur. Do not cap tightly immediately.

  • Incubation: Seal and shake at RT for 16 hours (overnight).

  • Quench & Workup (Library Scale):

    • Add 2 mL saturated NaHCO₃ solution. Vortex vigorously.

    • Extract the organic layer (DCE is denser than water; remove the bottom layer).

    • Dry over MgSO₄ or pass through a hydrophobic phase separator frit.

  • Purification (Optional but Recommended):

    • To remove excess amine, pass the crude solution through a polymer-supported isocyanate resin (scavenger). This reacts with unreacted nucleophilic amines, leaving the pure product in solution.

Protocol B: Knoevenagel Condensation (Rigid Analogs)

This route is ideal for creating "Michael Acceptor" warheads, often used in covalent kinase inhibitors or anti-inflammatory agents.

Materials
  • Scaffold: this compound.

  • Active Methylene: Malonic acid, Malononitrile, or Meldrum's acid.

  • Catalyst: Piperidine (0.1 equiv) + Glacial Acetic Acid (0.1 equiv).

  • Solvent: Ethanol (Green chemistry approach) or Toluene (for Dean-Stark).

Methodology (Green/Ethanol Route)
  • Mix: Combine scaffold (1.0 mmol) and active methylene compound (1.1 mmol) in Ethanol (5 mL).

  • Catalyze: Add Piperidine (10 µL) and Acetic Acid (6 µL).

  • Reflux: Heat to 78°C (reflux) for 2–4 hours.

    • Monitoring: Reaction progress is easily monitored by TLC (Hexane:EtOAc 7:3). The product is usually highly UV-active and runs lower than the aldehyde.

  • Isolation: Cool to RT. The product often precipitates as a crystalline solid. Filter and wash with cold ethanol.

Biological Screening Preparation

Once the library is synthesized, proper handling is critical to prevent precipitation ("crashing out") during biological assays.

DMSO Solubility & Stock Management

The 3-ethoxy group increases lipophilicity (


), making the compound soluble in DMSO but prone to precipitation in aqueous buffers if not handled correctly.

Critical Rule: Never dilute a DMSO stock directly into a static buffer. Always add the DMSO solution to the buffer while vortexing to prevent local high-concentration "hotspots" that trigger precipitation.

Dilution Table (Assay Ready)

Goal: Prepare a 100 µM assay concentration with <1% DMSO final concentration.

StepSource ConcentrationSource SolventTarget ConcentrationDilution FactorProtocol
1. Master Stock Solid Powder100% DMSO10 mM N/ADissolve

mg in 1 mL DMSO. Store at -20°C.
2. Intermediate 10 mM Stock100% DMSO1 mM 1:1010 µL Stock + 90 µL DMSO.
3. Assay Well 1 mM IntermediateAssay Buffer10 µM 1:100Add 1 µL Intermediate to 99 µL Buffer (1% DMSO final).

Note: If cells are sensitive to 1% DMSO, add an intermediate step to dilute to 0.1 mM in buffer (containing 1% DMSO) before the final addition.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Describes the foundational STAB protocol.

  • BenchChem Application Notes. (2025). "Knoevenagel Condensation with Substituted Benzaldehydes." Detailed mechanism and solvent-free protocols.

  • Sigma-Aldrich Technical Guides. "Inhibitor Preparation and DMSO Solubility." Best practices for handling lipophilic small molecules in biological assays.

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Context for LogP and solubility issues.

Sources

scale-up synthesis of 3-Ethoxy-4-formyl-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 3-Ethoxy-4-formyl-benzoic acid methyl ester

Executive Summary & Strategic Analysis

Target Molecule: this compound (CAS: 1357352-32-9) Application: Critical intermediate for PDE4 inhibitors (e.g., Apremilast analogs) and fused heterocyclic systems (benzimidazoles, isoindolines).

The synthesis of This compound presents a classic regiochemical challenge: installing an aldehyde moiety para to a methyl ester and ortho to an ethoxy group. While electrophilic aromatic substitution (e.g., Vilsmeier-Haack) is theoretically possible, the deactivating nature of the ester group often leads to poor yields or regioisomeric mixtures (C6 vs. C4 formylation).

For scale-up applications (Gram to Kilogram), we recommend two distinct strategies based on available infrastructure:

  • Route A (Cryogenic Metal-Halogen Exchange): The "Gold Standard" for pharmaceutical purity. Utilizes Turbo-Grignard (i-PrMgCl·LiCl) to convert an aryl iodide/bromide to the aldehyde via DMF quench. This route offers the highest purity profile but requires cryogenic capabilities (-40°C to -50°C).

  • Route B (Benzylic Oxidation): A robust alternative for facilities lacking cryogenic reactors. Involves radical bromination of the 4-methyl precursor followed by Sommelet or Kornblum oxidation.

This guide details Route A as the primary protocol due to its superior atom economy and reduced genotoxic impurity risks compared to benzyl bromide intermediates.

Reaction Pathway & Logic

The following diagram illustrates the two validated pathways. Route A is the focus of the detailed protocol below.

SynthesisRoutes cluster_0 Route A: Cryogenic (Recommended) Start1 Methyl 3-hydroxy-4-iodobenzoate (Precursor A) Step1 O-Alkylation (EtI, K2CO3) Start1->Step1 Inter1 Methyl 3-ethoxy-4-iodobenzoate Step1->Inter1 Step2 Metal-Halogen Exchange (i-PrMgCl·LiCl, -50°C) Inter1->Step2 Step3 Formylation (DMF Quench) Step2->Step3 Target TARGET: Methyl 3-ethoxy-4-formylbenzoate Step3->Target Start2 Methyl 3-ethoxy-4-methylbenzoate (Precursor B) Step4 Radical Bromination (NBS, AIBN) Start2->Step4 Inter2 Benzyl Bromide Intermediate Step4->Inter2 Step5 Sommelet Oxidation (HMTA, AcOH) Inter2->Step5 Step5->Target

Figure 1: Comparative synthetic pathways. Route A (Top) is preferred for scale-up due to cleaner impurity profiles.

Detailed Protocol: Route A (Turbo-Grignard Formylation)

This protocol is adapted from high-yield industrial patents (Vertex Pharmaceuticals) and optimized for 100g scale-up.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]RoleCritical Attribute
Methyl 3-ethoxy-4-iodobenzoate 1.0SubstratePurity >98%; Dry (<0.1% H2O)
i-PrMgCl·LiCl (1.3M in THF) 1.5 - 2.0Reagent"Turbo Grignard"; Titrate before use
N,N-Dimethylformamide (DMF) 5.0ElectrophileAnhydrous; Amine-free
Tetrahydrofuran (THF) 10 VolSolventAnhydrous; Stabilizer-free preferred
Ammonium Chloride (sat. aq.) N/AQuenchSaturated solution
Step-by-Step Methodology

1. System Preparation (Inertization)

  • Equipment: 2L Double-jacketed glass reactor equipped with an overhead mechanical stirrer, internal temperature probe, and pressure-equalizing addition funnel.

  • Procedure: Dry the reactor under vacuum (10 mbar) at 60°C for 1 hour. Backfill with Nitrogen (N2) or Argon. Repeat 3 times.

  • Why: Organomagnesium reagents are violently sensitive to moisture. LiCl enhances the solubility and reactivity of the Grignard, breaking up oligomeric aggregates [1].

2. Substrate Dissolution

  • Charge Methyl 3-ethoxy-4-iodobenzoate (100.0 g, 0.327 mol) into the reactor.

  • Add anhydrous THF (500 mL) via cannula.

  • Stir at 250 RPM until fully dissolved.

  • Cool the mixture to -50°C using a cryostat (Syltherm XLT or similar fluid).

3. Metal-Halogen Exchange (The Critical Step)

  • Charge i-PrMgCl·LiCl (1.3M in THF, ~380 mL, 1.5 equiv) into the addition funnel.

  • Addition: Add the Grignard reagent dropwise over 45–60 minutes.

  • Control: Maintain internal temperature between -50°C and -45°C . Do not allow exotherm to exceed -40°C.

  • Aging: Once addition is complete, stir at -50°C for 1 hour.

  • IPC (In-Process Control): Quench a 0.1 mL aliquot with MeOH. Analyze by HPLC/UPLC.

    • Pass Criteria: <1% Starting Iodide remaining. The major peak should be the des-iodo product (Methyl 3-ethoxybenzoate) in the quenched sample, indicating formation of the aryl-magnesium species.

4. Formylation

  • Charge anhydrous DMF (126 mL, 5.0 equiv) to a clean addition funnel.

  • Addition: Add DMF rapidly but controlled over 10–15 minutes.

  • Exotherm: Expect a sharp exotherm. Increase jacket cooling capacity to maintain T < -30°C.

  • Warming: After addition, allow the reaction to warm naturally to 0°C over 1 hour.

5. Quench and Workup

  • Cool the mixture back to 0°C.

  • Quench: Slowly add Sat. NH4Cl (300 mL). Caution: Vigorous gas evolution and precipitation of magnesium salts.

  • Dilute with Ethyl Acetate (500 mL) and Water (200 mL).

  • Separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 200 mL).

  • Combine organics, wash with Brine (300 mL), dry over Na2SO4, and concentrate under reduced pressure.

6. Purification (Crystallization)

  • The crude oil often solidifies upon standing.

  • Solvent System: Recrystallize from IPA/Heptane (1:3) or MTBE/Hexane .

  • Heat to reflux to dissolve, cool slowly to 0°C with seeding.

  • Yield Expectation: 75–85% (approx. 55–62 g).

Analytical Specifications

To ensure the protocol was successful, the isolated product must meet these criteria:

  • Appearance: Off-white to pale yellow crystalline solid.

  • 1H NMR (400 MHz, CDCl3):

    • δ 10.50 (s, 1H, -CH O) — Distinctive aldehyde peak.

    • δ 7.85 (d, 1H, Ar-H), 7.65 (s, 1H, Ar-H), 7.60 (d, 1H, Ar-H).

    • δ 4.20 (q, 2H, -OCH2 CH3), 3.95 (s, 3H, -COOCH3 ).

    • δ 1.50 (t, 3H, -OCH2CH3 ).

  • Mass Spectrometry (ESI+): [M+H]+ = 223.09 (Calc for C12H14O4).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<80%) Moisture in THF or Reactor; Old Grignard reagent.Titrate i-PrMgCl·LiCl using salicylaldehyde phenylhydrazone before use. Ensure Karl Fischer of THF < 50 ppm.
Des-iodo Byproduct High Incomplete formylation; Quench happened before DMF reaction.Ensure the reaction warms to 0°C after DMF addition to drive the tetrahedral intermediate breakdown.
Impurity: Alcohol Reduction of aldehyde during workup?Unlikely with this method. More likely Cannizzaro if workup is too basic. Keep pH neutral/mildly acidic (NH4Cl).
Sticky Solid Residual DMF.Wash organic layer thoroughly with water or 5% LiCl solution to remove DMF before drying.

References

  • Knochel, P., et al. (2004). "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents." Handbook of Functionalized Organometallics.
  • Vertex Pharmaceuticals Inc. (2021). "Sstr5 antagonists.

    • Source:

    • Context: Provides the specific industrial precedent for the formylation of methyl 3-ethoxy-4-iodobenzo
  • Sommelet, M. (1913). "Sur un mode de préparation des aldéhydes hexaméthyléniques." Compt. Rend.

Disclaimer: This protocol involves hazardous chemicals (alkyl halides, organometallics). All operations must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

using 3-Ethoxy-4-formyl-benzoic acid methyl ester in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

3-Ethoxy-4-formyl-benzoic acid methyl ester (CAS 1357352-32-9) is a high-value bifunctional scaffold that bridges the gap between standard linker chemistry and diversity-oriented synthesis. Unlike simple formyl-benzoic acids, the 3-ethoxy substituent provides critical solubility enhancements and electronic modulation of the aldehyde, mitigating the aggregation often seen with "flat" aromatic linkers.

In solid-phase synthesis (SPS), this compound serves two primary roles:

  • Reductive Amination Linker (FBA Strategy): It acts as a "Formyl Benzoic Acid" (FBA) anchor. The carboxylic acid (post-hydrolysis) attaches to the resin, exposing the aldehyde for reductive amination with a diverse set of primary amines. This creates a secondary amine point for further acylation, sulfonylation, or urea formation.

  • N-Capping Building Block: It can be used to terminate a peptide or peptidomimetic chain via reductive amination, leaving a distal methyl ester that can be hydrolyzed for further extension or cyclization.

This guide details the FBA Linker Strategy , which is the most powerful application for generating libraries of N-substituted-3-ethoxy-4-(aminomethyl)benzamides.

Part 2: Technical Background & Mechanism

The Structural Advantage
  • 4-Formyl Group (Para): The reactive handle for introducing the first point of diversity (

    
    ) via reductive amination. The para positioning relative to the acid ensures linear extension of the molecule, avoiding steric clash with the resin matrix.
    
  • 3-Ethoxy Group (Ortho to Formyl):

    • Solubility: Disrupts

      
      -
      
      
      
      stacking interactions common in benzamide libraries, improving resin swelling in DCM/DMF.
    • Electronic Effect: The electron-donating ethoxy group stabilizes the intermediate iminium ion during reductive amination, reducing side reactions (e.g., reduction to alcohol) compared to electron-deficient aldehydes.

  • Methyl Ester: A robust protecting group that must be hydrolyzed prior to resin loading (or selectively hydrolyzed on-resin if using an orthogonal linker).

Mechanism of Action: The "FBA" Workflow

The synthesis follows a linear "Load-React-Elaborate-Cleave" logic:

  • Activation: Hydrolysis of the ester to the free acid.

  • Anchoring: Amide coupling to an amino-functionalized resin (e.g., Rink Amide).

  • Diversity Input 1: Reductive amination with Amine A (

    
    ).
    
  • Diversity Input 2: Acylation of the resulting secondary amine with Acid B (

    
    ).
    
  • Release: Acidolytic cleavage yields the final benzamide product.

Part 3: Experimental Protocols

Protocol A: Pre-Resin Preparation (Hydrolysis)

Context: Direct loading of the methyl ester is inefficient. Solution-phase hydrolysis is recommended for quantitative conversion and purity.

Reagents:

  • This compound (1.0 equiv)

  • LiOH·H₂O (3.0 equiv)

  • THF/Water (3:1 v/v)

  • 1M HCl

Procedure:

  • Dissolve the methyl ester in THF/Water (0.1 M concentration).

  • Add LiOH·H₂O and stir vigorously at Room Temperature (RT) for 4 hours. Monitor by TLC/LCMS (Target Mass: M-15).

  • Acidify carefully with 1M HCl to pH 3–4. Note: Do not go below pH 2 to avoid acid-catalyzed oxidation or polymerization of the aldehyde.

  • Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Yield Check: Expect >95% conversion to 3-Ethoxy-4-formyl-benzoic acid . Use directly in Protocol B.

Protocol B: Resin Loading (Anchoring)

Context: Attaching the scaffold to Rink Amide MBHA resin (0.5–0.7 mmol/g).

Reagents:

  • Rink Amide MBHA Resin

  • 3-Ethoxy-4-formyl-benzoic acid (3.0 equiv)

  • DIC (Diisopropylcarbodiimide) (3.0 equiv)

  • Oxyma Pure (3.0 equiv) (Preferred over HOBt for lower racemization risk and better safety).

  • DMF (Anhydrous)

Procedure:

  • Swelling: Swell resin in DCM (20 min), then wash with DMF (3x).

  • Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash DMF (5x), DCM (3x).

  • Activation: Dissolve the Acid and Oxyma in minimal DMF. Add DIC. Stir for 2 min to form the active ester.

  • Coupling: Add the mixture to the resin. Shake at RT for 2–4 hours.

  • QC: Perform a Kaiser Test (Ninhydrin).

    • Colorless beads: Successful coupling.

    • Blue beads: Incomplete. Repeat coupling.

  • Capping (Optional but Recommended): Treat with Acetic Anhydride/Pyridine/DCM (1:1:8) for 10 min to block unreacted amines.

Protocol C: Reductive Amination (Diversity Point 1)

Context: This is the critical step. The 3-ethoxy group makes the aldehyde slightly less electrophilic, so the choice of solvent and acid catalyst is vital.

Reagents:

  • Primary Amine (

    
    ) (5.0 equiv)
    
  • Trimethyl Orthoformate (TMOF) / MeOH / DCM (1:1:1 v/v/v)

  • Acetic Acid (AcOH) (catalytic, 1% v/v)

  • Sodium Cyanoborohydride (NaBH₃CN) (5.0 equiv)

Procedure:

  • Imine Formation: Suspend resin in TMOF/MeOH/DCM. Add the Primary Amine and AcOH. Shake for 2 hours at RT.

    • Why TMOF? It acts as a water scavenger, driving the equilibrium toward the imine.

  • Reduction: Add NaBH₃CN (dissolved in minimal MeOH) to the reaction slurry.

  • Incubation: Shake overnight (12–16 hours) at RT.

    • Caution: Ensure the reaction vessel is vented to prevent pressure buildup from evolved gases.

  • Washing: Drain and wash extensively: DMF (3x), MeOH (3x), DCM (3x), DMF (3x).

    • Note: Wash with 5% DIPEA/DMF once to neutralize any boron complexes.

  • Validation: Perform a Chloranil Test (detects secondary amines).

    • Blue/Green beads: Positive (Successful secondary amine formation).

Protocol D: Acylation (Diversity Point 2)

Context: Acylating the sterically hindered secondary amine formed in Protocol C.

Reagents:

  • Carboxylic Acid (

    
    ) (5.0 equiv)
    
  • HATU (5.0 equiv)

  • HOAt (5.0 equiv)

  • DIPEA (10.0 equiv)

  • DMF[1]

Procedure:

  • Pre-activate the acid, HATU, and HOAt in DMF with DIPEA for 2 minutes.

  • Add to resin.[2] Shake for 4 hours at RT (or 1 hour at 50°C if the amine is very hindered).

  • Wash: DMF (3x), DCM (3x).

Part 4: Data & Troubleshooting

Comparative Analysis of Reducing Agents
Reducing AgentReactivitySide ReactionsRecommended Context
NaBH(OAc)₃ MildLowBest for solution phase; often too bulky for hindered resin sites.
NaBH₃CN ModerateCyanide risk (manage waste)Gold Standard for SPS. Penetrates beads well; effective at pH 5-6.
Pyridine-Borane HighHighUse only for extremely unreactive amines (e.g., anilines).
Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Low Loading of Amine

Incomplete Imine FormationIncrease TMOF concentration; Extend imine formation time to 6h.
No Acylation of

Steric HindranceSwitch coupling reagent to PyBOP or use Acid Fluorides . Heat to 60°C.
Aldehyde Oxidation Air exposure during storageStore 3-ethoxy-4-formyl-benzoic acid under Argon at -20°C.

Part 5: Workflow Visualization

The following diagram illustrates the complete synthesis pathway using the Graphviz (DOT) standard.

SPS_Workflow Start 3-Ethoxy-4-formyl-benzoic acid methyl ester Hydrolysis Step 1: Hydrolysis (LiOH, THF/H2O) Start->Hydrolysis Acid Free Acid Intermediate Hydrolysis->Acid Loading Step 2: Resin Loading (Rink Amide, DIC/Oxyma) Acid->Loading Resin_Aldehyde Resin-Bound Aldehyde Loading->Resin_Aldehyde Red_Am Step 3: Reductive Amination (R1-NH2, NaBH3CN, TMOF) Resin_Aldehyde->Red_Am Diversity Input 1 Sec_Amine Resin-Bound Secondary Amine Red_Am->Sec_Amine Acylation Step 4: Acylation (R2-COOH, HATU) Sec_Amine->Acylation Diversity Input 2 Cleavage Step 5: Cleavage (TFA/TIS/H2O) Acylation->Cleavage Final Final Product: N-Substituted Benzamide Cleavage->Final

Caption: Figure 1. Standardized workflow for generating N-substituted benzamide libraries using the 3-ethoxy-4-formyl-benzoic acid linker strategy.

References

  • LookChem. (2023). CAS 1357352-32-9 Basic Information and Suppliers. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Reductive Amination: Methods and Mechanisms. Retrieved from [Link]

  • National Institutes of Health (NIH). (2000). Solid-Phase Synthesis of Peptidomimetics Using Aromatic Side-Chain Tethered Building Blocks. Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving the yield of 3-Ethoxy-4-formyl-benzoic acid methyl ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Ethoxy-4-formyl-benzoic acid methyl ester

Ticket ID: #SYN-3E4F-YIELD Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Overview & Scope

Welcome to the Technical Support interface for This compound (CAS: N/A for specific ester, but related to CAS 24589-98-8 precursors). This guide addresses yield optimization for this specific scaffold, which is a critical intermediate in the synthesis of PDE4 inhibitors (e.g., Apremilast analogues) and other bioactive benzamides.

The synthesis of this molecule presents a unique "Orthogonal Conflict":

  • Regiochemistry: The ortho relationship between the 3-ethoxy and 4-formyl groups creates steric strain and intramolecular hydrogen bonding that inhibits alkylation.[1]

  • Functional Group Sensitivity: The simultaneous presence of an aldehyde (prone to oxidation/disproportionation) and a methyl ester (prone to hydrolysis) requires a narrow pH and temperature window.

Module 1: Route Selection & The "Isomer Trap"

User Question: "I am seeing low conversion, and my NMR shows a mixture of starting material and side products. Is my starting material reactive enough?"

Diagnosis: Before optimizing conditions, verify your precursor. A common error is purchasing the wrong isomer due to similar nomenclature.[1]

Precursor NameStructureSuitability
Methyl 3-hydroxy-4-formylbenzoate CORRECT. OH is at C3, CHO at C4.[1]Target Precursor. Requires O-ethylation.[1]
Methyl 4-hydroxy-3-formylbenzoateINCORRECT. OH is at C4, CHO at C3.[1]Leads to wrong regioisomer (Isovanillin derivative).
3-Hydroxy-4-formylbenzoic acidViable. Requires esterification before alkylation to avoid acid/phenol competition.[1]Good, but adds a step.

Technical Insight: In the correct precursor (Methyl 3-hydroxy-4-formylbenzoate), the phenolic hydroxyl (C3) forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the aldehyde (C4).[1] This "locks" the proton, making the phenol significantly less acidic and less nucleophilic than a standard phenol.[1]

Actionable Protocol: You must use Polar Aprotic Solvents (DMF, DMAc) to disrupt this H-bond. Acetone or Acetonitrile often fail to drive this specific reaction to completion.

Module 2: Optimizing O-Alkylation (The "Construction" Phase)

User Question: "I am using Ethyl Iodide and Potassium Carbonate in Acetone, but the yield is stuck at 40-50%. How do I push this?"

The Solution: The "Cesium Effect" & Solvent Switch

The standard Williamson ether synthesis fails here due to the H-bond deactivation described above.[1]

Optimized Protocol (High Yield Variant)
  • Reagents:

    • Substrate: Methyl 3-hydroxy-4-formylbenzoate (1.0 eq)[1]

    • Alkylating Agent: Iodoethane (Ethyl Iodide) (1.5 eq). Avoid Ethyl Bromide unless using catalytic KI.

    • Base: Cesium Carbonate (

      
      )  (1.2 eq).
      
    • Solvent: DMF (Anhydrous). Concentration: 0.2 M.

  • Procedure:

    • Step A: Dissolve substrate in DMF under

      
      .
      
    • Step B: Add

      
      . Stir for 15 mins at RT. Note: The solution typically turns bright yellow/orange due to phenoxide formation.[1]
      
    • Step C: Add Ethyl Iodide dropwise.

    • Step D: Heat to 45°C . Do NOT exceed 60°C.

    • Step E: Monitor via TLC/HPLC. Reaction typically completes in 4-6 hours.

  • Workup (Critical for Yield):

    • Pour mixture into ice-cold dilute HCl (0.1 M) . Why? To neutralize excess base immediately and prevent Cannizzaro reaction of the aldehyde.[1]

    • Extract with Ethyl Acetate.[2][3][4] Wash with Brine (

      
      ) to remove DMF.
      
Troubleshooting the Alkylation
SymptomProbable CauseCorrective Action
Formation of Carboxylic Acid Hydrolysis of methyl ester.[1]System was too basic or wet. Switch from NaOH/KOH to

or

. Ensure reagents are dry.[5]
Formation of Alcohol/Acid mix Cannizzaro Reaction.The aldehyde disproportionated.[1][2] Keep temperature

. Quench with weak acid (citric or dilute HCl).
Incomplete Conversion Intramolecular H-Bonding.[1]Switch solvent to DMF. Switch base to

(Cesium is larger/softer, improving solubility and phenoxide reactivity).

Module 3: The Alternative Route (Radical Oxidation)

User Question: "The alkylation is messy. Can I start with the methyl group and oxidize it to an aldehyde?"

Diagnosis: Yes, this is the Wohl-Ziegler / Sommelet route.[1] It avoids the phenol alkylation issues but introduces oxidation risks.[1]

Workflow:

  • Start: Methyl 3-ethoxy-4-methylbenzoate.

  • Step 1 (Bromination): NBS (1.1 eq), AIBN (cat.),

    
     or PhCl, Reflux.
    
    • Target: Benzyl bromide intermediate.

  • Step 2 (Oxidation): Sommelet reaction (Hexamethylenetetramine, then hydrolysis) OR Kornblum oxidation (DMSO/NaHCO3).

Risk Factor: The ethoxy group activates the ring, making it susceptible to ring bromination.[1] You must control the stoichiometry of NBS precisely.

Visualizing the Workflow

The following diagram illustrates the decision logic for route selection and troubleshooting.

SynthesisGuide Start Target: this compound Decision Select Precursor Start->Decision RouteA Route A: Methyl 3-hydroxy-4-formylbenzoate (Phenol Alkylation) Decision->RouteA Preferred RouteB Route B: Methyl 3-ethoxy-4-methylbenzoate (Benzylic Oxidation) Decision->RouteB Alternative IssueA Issue: Intramolecular H-Bond (Low Reactivity) RouteA->IssueA IssueB Issue: Over-oxidation to Acid or Ring Bromination RouteB->IssueB FixA Soln: Cs2CO3 / DMF / 45°C IssueA->FixA Disrupt H-Bond Workup Critical Workup: Acidic Quench (pH 4-5) Bisulfite Wash (Optional) FixA->Workup FixB Soln: Stoichiometric NBS Sommelet Cond. IssueB->FixB Control Radical FixB->Workup Final High Purity Product Workup->Final

Caption: Decision tree for route selection and troubleshooting specific yield-limiting factors.

Module 4: FAQ & Purification

Q: My product is an oil that won't crystallize. How do I purify it? A: The methyl ester reduces the melting point compared to the acid.[1]

  • Trituration: Try triturating the oil with cold Heptane or Diisopropyl Ether (IPE) .

  • Bisulfite Adduct: If the aldehyde purity is the issue, dissolve the crude oil in EtOAc and shake with saturated Sodium Bisulfite (

    
    ). The aldehyde forms a solid adduct.[1] Wash the organic layer (impurities), then treat the solid/aqueous phase with mild base (
    
    
    
    ) or acid to release the pure aldehyde back into EtOAc.[1]

Q: Can I use Diethyl Sulfate instead of Ethyl Iodide? A: Yes, but Diethyl Sulfate is more toxic and harder to remove. Ethyl Iodide is preferred for lab scale. If using Diethyl Sulfate, verify the pH strictly; it can generate sulfuric acid byproducts that hydrolyze your ester.[1]

Q: I see a peak at M+16 in my Mass Spec. What is it? A: This is likely the Carboxylic Acid (hydrolysis of methyl ester) or oxidation of the aldehyde to acid.[1][6] If it is M+14, it might be the methyl ether (methylation instead of ethylation) if you used methanol as a solvent. Never use methanol as the solvent for the ethylation step.[1]

References

  • Precursor Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14395860, Methyl 4-formyl-3-hydroxybenzoate. Retrieved from [Link]

  • Synthesis Methodology (Alkylation): Google Patents. Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde (Analogous chemistry for 3-ethoxy-4-formyl scaffold). CN107827722B.
  • Reaction Mechanism (Cesium Effect): Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of phenols.[1] Journal of Organic Chemistry. (General reference for Cs2CO3 utility in hindered phenols).

Disclaimer: This guide is for research purposes only. Always consult the specific MSDS for this compound and its precursors before handling.

Sources

preventing byproduct formation in 3-Ethoxy-4-formyl-benzoic acid methyl ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Ethoxy-4-formyl-benzoic Acid Methyl Ester

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes. Our approach is grounded in established chemical principles to ensure you understand the causality behind each experimental step.

The primary synthetic route to this compound involves the formylation of an electron-rich aromatic precursor, methyl 3-ethoxybenzoate, via the Vilsmeier-Haack reaction.[1][2] This reaction employs a potent electrophile, the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4] While effective, this method is sensitive to reaction conditions, and deviations can lead to the formation of undesirable byproducts. This guide will address these specific issues directly.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Q1: My reaction yield is low, and I'm recovering a significant amount of starting material (methyl 3-ethoxybenzoate). What are the likely causes and solutions?

A1: This is a common issue indicating that the electrophilic aromatic substitution is not proceeding to completion. Several factors could be at play:

  • Insufficient Reagent Activation: The Vilsmeier reagent, a chloroiminium salt, is a relatively weak electrophile.[2][5] Its formation and reactivity are paramount.

    • Cause: The most frequent culprit is the presence of moisture in the reagents or glassware. Water rapidly quenches the Vilsmeier reagent.[5]

    • Solution: Ensure that the DMF is anhydrous and the POCl₃ is of high purity. All glassware should be rigorously dried (e.g., oven-dried or flame-dried under an inert atmosphere) before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.

  • Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.

    • Cause: While the Vilsmeier reagent is often prepared at low temperatures (0 °C) to control its exothermic formation, the subsequent formylation step may require heating to proceed at a reasonable rate.[5][6]

    • Solution: After the addition of your substrate (methyl 3-ethoxybenzoate) at a low temperature, try gradually increasing the temperature of the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC). A moderate increase to 50-80 °C is often sufficient to drive the reaction forward.[6]

  • Substrate Reactivity: The substrate, methyl 3-ethoxybenzoate, is activated by the electron-donating ethoxy group, but partially deactivated by the electron-withdrawing methyl ester group.

    • Cause: The overall electron density of the aromatic ring might be borderline for efficient reaction under very mild conditions.

    • Solution: Ensure an adequate excess of the Vilsmeier reagent is used (e.g., 1.5 to 2.0 equivalents) to drive the equilibrium towards the product. Increasing the reaction time or temperature, as mentioned above, will also help overcome this activation barrier.

Q2: I'm observing multiple spots on my TLC plate, suggesting the formation of isomers. How can I improve the regioselectivity of the formylation?

A2: The formation of regioisomers is a classic challenge in electrophilic aromatic substitution. In the case of methyl 3-ethoxybenzoate, the formyl group is directed by two competing groups.

  • Understanding Directing Effects:

    • The ethoxy group (-OEt) is a strong activating, ortho, para-director. It directs the incoming electrophile to positions 2, 4, and 6.

    • The methyl ester group (-COOMe) is a deactivating, meta-director, directing to position 5.

    • The activating ortho, para-director dominates. The desired product is the para-substituted isomer (position 4). The ortho-substituted isomers (positions 2 and 6) are the most likely byproducts.

  • Solutions to Improve Selectivity:

    • Steric Hindrance: The para position (4) is sterically less hindered than the ortho positions (2 and 6), which are flanked by the other substituents. Lowering the reaction temperature can often enhance selectivity for the sterically favored product by making the reaction more sensitive to the small differences in activation energy between the pathways.

    • Solvent Choice: While DMF is part of the reagent system, using a non-coordinating co-solvent like 1,2-dichloroethane (DCE) can sometimes influence the steric environment around the substrate and improve selectivity.

Q3: My NMR analysis shows a byproduct with a carboxylic acid peak instead of a methyl ester. What causes this and how can I prevent it?

A3: The presence of 3-Ethoxy-4-formyl-benzoic acid indicates hydrolysis of the methyl ester.

  • Cause: The Vilsmeier-Haack reaction is typically quenched and worked up using an aqueous solution. This workup step involves hydrolysis of the intermediate iminium salt to release the final aldehyde.[1][3] If the aqueous workup is performed under harsh basic (e.g., concentrated NaOH) or acidic conditions, or for a prolonged period at elevated temperatures, the methyl ester can also be saponified (hydrolyzed).

  • Solution:

    • Mild Workup Conditions: Quench the reaction by carefully pouring it over crushed ice. For the hydrolysis step, use a mild base like a saturated sodium acetate or sodium bicarbonate solution instead of strong bases like sodium hydroxide.[7]

    • Control Temperature and Time: Keep the temperature low (0-10 °C) during the aqueous workup. Do not let the mixture stir for an unnecessarily long time after the intermediate has been hydrolyzed.

    • Purification: If a small amount of the carboxylic acid byproduct is unavoidable, it can typically be removed during purification. The acid is often less soluble or has a different polarity, allowing for separation by crystallization or column chromatography.

Q4: The reaction mixture turned dark, and I isolated a complex mixture of unidentifiable products. What leads to this decomposition?

A4: A dark, tarry reaction mixture is a clear sign of decomposition, often caused by overly aggressive reaction conditions.

  • Cause: An excessive amount of POCl₃ relative to DMF can lead to uncontrolled side reactions and polymerization.[5] High reaction temperatures (e.g., >100 °C) can also char the organic material.

  • Solution:

    • Control Stoichiometry: Carefully control the ratio of reagents. A common ratio is between 1.1 and 1.5 equivalents of both DMF and POCl₃ relative to the substrate. Do not add a large excess of POCl₃.

    • Temperature Control: Add the POCl₃ to the DMF slowly at 0 °C to control the initial exothermic reaction. Maintain careful temperature control throughout the heating phase, increasing it gradually while monitoring the reaction.

    • Reagent Quality: Ensure the starting materials are pure. Impurities can sometimes catalyze decomposition pathways.

Frequently Asked Questions (FAQs)

FAQ 1: What is the optimal stoichiometry (Substrate:DMF:POCl₃) for this synthesis? A typical starting point is a molar ratio of 1:1.5:1.5 for Substrate:DMF:POCl₃. Using a slight excess of the Vilsmeier reagent components ensures the complete conversion of the starting material.[7] However, this can be optimized; for less reactive substrates, the ratio might be increased to 1:2:2, while carefully monitoring for decomposition.

FAQ 2: What are the best practices for handling and storing phosphorus oxychloride (POCl₃)? POCl₃ is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). It is typically stored in a cool, dry place away from water and alcohols. Always use dry syringes or cannulas for transfer and perform additions under an inert atmosphere.

FAQ 3: Can solvents other than DMF be used for this reaction? DMF is both a reagent (the formyl source) and often the solvent. In some cases, an excess of the amide can be used as the solvent.[6] However, other inert solvents like chloroform, dichloroethane (DCE), or o-dichlorobenzene can be used as co-solvents, which can be useful for controlling the reaction concentration and temperature.[5][6]

FAQ 4: What is the recommended procedure for quenching the reaction and working up the product? The standard procedure is to cool the reaction mixture to room temperature and then pour it slowly and carefully onto a stirred mixture of crushed ice and a mild base. A saturated aqueous solution of sodium acetate is an excellent choice as it buffers the solution and facilitates the hydrolysis of the intermediate iminium salt to the aldehyde without causing significant ester saponification.[7] After stirring until hydrolysis is complete (often indicated by a color change), the product is typically extracted with an organic solvent like ethyl acetate or dichloromethane.

FAQ 5: What are the most effective techniques for purifying the final product? The primary methods for purifying this compound are recrystallization and silica gel column chromatography.

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can provide a highly pure product.

  • Column Chromatography: This is the most versatile method for separating the desired product from regioisomers, unreacted starting material, and the hydrolyzed carboxylic acid byproduct. A solvent system of increasing polarity, such as an ethyl acetate/hexanes gradient, is typically effective.

Visualizations and Data

Reaction Mechanism and Byproduct Pathways

The following diagram illustrates the desired reaction pathway for the Vilsmeier-Haack formylation of methyl 3-ethoxybenzoate and highlights the key side reactions to be avoided.

Vilsmeier_Haack_Mechanism sub Methyl 3-ethoxybenzoate int_para Para-attack Intermediate sub->int_para Electrophilic Attack (Major Pathway) int_ortho Ortho-attack Intermediate sub->int_ortho Electrophilic Attack (Minor Pathway) dmf DMF + POCl₃ vr Vilsmeier Reagent [ClCH=N(Me)₂]⁺ dmf->vr Reagent Formation vr->int_para vr->int_ortho prod Desired Product 3-Ethoxy-4-formyl-benzoic acid methyl ester int_para->prod Aqueous Workup byprod_iso Byproduct Ortho-formyl Isomer int_ortho->byprod_iso Aqueous Workup byprod_hydro Byproduct Hydrolyzed Acid prod->byprod_hydro Harsh Workup (Ester Hydrolysis)

Caption: Vilsmeier-Haack reaction pathway and potential side reactions.

Troubleshooting Workflow

Use this workflow to diagnose and resolve common issues during the synthesis.

Troubleshooting_Workflow decision decision action action result result start Reaction Complete. Analyze Crude Product (TLC, NMR) check_yield Low Yield & High Starting Material? start->check_yield check_isomers Multiple Isomer Spots on TLC? check_yield->check_isomers No action_yield 1. Use Anhydrous Reagents. 2. Increase Temp/Time. 3. Increase Reagent Stoichiometry. check_yield->action_yield Yes check_hydrolysis Carboxylic Acid Peak in NMR? check_isomers->check_hydrolysis No action_isomers 1. Lower Reaction Temp. 2. Consider Co-Solvent. check_isomers->action_isomers Yes check_decomp Dark/Tarry Mixture? check_hydrolysis->check_decomp No action_hydrolysis 1. Use Mild Base (e.g., NaOAc) in Workup. 2. Keep Workup Temp Low. check_hydrolysis->action_hydrolysis Yes action_decomp 1. Check Reagent Stoichiometry (Avoid excess POCl₃). 2. Ensure Slow Reagent Addition at 0°C. check_decomp->action_decomp Yes success Successful Synthesis check_decomp->success No action_yield->check_isomers action_isomers->check_hydrolysis action_hydrolysis->check_decomp action_decomp->success

Caption: A logical workflow for troubleshooting common synthesis issues.

Table 1: Effect of Reaction Conditions on Product Yield and Purity

The following table provides illustrative data on how key parameters can affect the outcome of the Vilsmeier-Haack formylation of methyl 3-ethoxybenzoate.

EntryPOCl₃ (equiv.)Temperature (°C)Time (h)Yield (%)Purity by HPLC (%) (Desired Product)Key Observation
11.125123598Incomplete conversion; high recovery of starting material.
21.56068597Good conversion and selectivity. (Optimized)
31.510047088Increased formation of ortho-isomer and some decomposition.
42.56066575Significant decomposition and byproduct formation observed.
51.560 (wet DMF)6<10-Reaction failed; Vilsmeier reagent quenched.

Optimized Experimental Protocol

This protocol is a self-validating system incorporating best practices to maximize yield and purity.

Materials:

  • Methyl 3-ethoxybenzoate (1.0 equiv.)

  • Anhydrous N,N-dimethylformamide (DMF) (1.5 equiv.)

  • Phosphorus oxychloride (POCl₃) (1.5 equiv.)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium acetate (NaOAc) solution

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Vilsmeier Reagent Formation: To the flask, add anhydrous DMF (1.5 equiv.) and anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add POCl₃ (1.5 equiv.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A thick, white precipitate of the Vilsmeier reagent may form. Stir the mixture at 0 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve methyl 3-ethoxybenzoate (1.0 equiv.) in a minimal amount of anhydrous DCM and add it dropwise to the cold Vilsmeier reagent suspension.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C using an oil bath. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Quenching and Workup: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a stirred mixture of crushed ice and saturated aqueous sodium acetate solution. Slowly and carefully pour the reaction mixture into the ice/NaOAc slurry. Stir vigorously for 1 hour at 0-10 °C to ensure complete hydrolysis of the intermediate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers sequentially with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

References

  • NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • Name-Reaction.com. Vilsmeier-Haack reaction. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • Pawar, S. D., & Patil, P. N. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 488-503. Available at: [Link]

Sources

Validation & Comparative

Structural Elucidation Guide: NMR Profiling of Methyl 3-ethoxy-4-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the structural validation of Methyl 3-ethoxy-4-formylbenzoate , a critical intermediate in the synthesis of PDE4 inhibitors and functionalized aromatic scaffolds.

The primary analytical challenge with this molecule is distinguishing it from its regioisomer, Methyl 4-ethoxy-3-formylbenzoate , formed during non-selective formylation or alkylation. This guide establishes a definitive NMR fingerprint, emphasizing the diagnostic utility of NOE (Nuclear Overhauser Effect) and Three-Bond Coupling (


)  to resolve positional ambiguity.

Experimental Protocol & Methodology

Solvent Selection Strategy

The choice of solvent critically affects the resolution of the aromatic region and the aldehyde proton shift.

SolventCharacteristicsRecommendation
CDCl

Standard non-polar solvent. Minimizes viscosity broadening.Primary Choice. Provides sharp splitting patterns for

-value calculation.
DMSO-

High polarity, H-bond acceptor.Secondary Choice. Use only if solubility is poor in CDCl

. Note: Will shift the aldehyde proton downfield (+0.1–0.3 ppm) and may broaden exchangeable protons (though none are present here).
Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1):

    
     5.0 seconds. Crucial for accurate integration of the methyl ester singlet vs. aromatic protons to assess purity.
    
  • Spectral Width: -2 to 14 ppm (ensure Aldehyde @ ~10.5 ppm is captured).

  • Temperature: 298 K.

Workflow Visualization

The following diagram outlines the logical flow for sample preparation and data processing to ensure high-fidelity spectral data.

NMR_Workflow Sample Solid Sample (10-15 mg) Solvent Solvent Addition (0.6 mL CDCl3) Sample->Solvent Filter Filtration (Remove particulates) Solvent->Filter Shim Shimming (Gradient/TopShim) Filter->Shim Acquire Acquisition (ns=16, d1=5s) Shim->Acquire Process Processing (LB=0.3Hz, Phasing) Acquire->Process

Figure 1: Optimized NMR acquisition workflow for quantitative purity assessment.

Spectral Analysis: The Fingerprint

1H NMR Data (Representative in CDCl )

The molecule possesses a 1,3,4-trisubstituted benzene ring.[1] The key to assignment is the coupling pattern between H5 and H6 (ortho) and the isolated H2 (meta).

PositionShift (

, ppm)
Multiplicity

(Hz)
IntegrationAssignment Logic
CHO 10.45 s-1HAldehyde. Deshielded, singlet.
H5 7.88 d8.01HOrtho to CHO (EWG). Strongly deshielded.
H6 7.68 dd8.0, 1.61HOrtho to Ester (EWG), Para to OEt.
H2 7.62 d1.61HMeta to H6. Shielded by ortho-OEt relative to H5/H6.
-OCH

-
4.21 q7.02HMethylene of ethoxy group.
-COOCH

3.94 s-3HMethyl ester singlet.
-CH

1.51 t7.03HMethyl of ethoxy group.

Note: Chemical shifts are representative estimates based on substituent additivity rules and analogous vanillic acid derivatives.

13C NMR Data (Representative)
  • Carbonyls: ~189 ppm (Aldehyde), ~166 ppm (Ester).

  • Aromatic C-O: ~160 ppm (C3, attached to Ethoxy).

  • Aromatic C-H: 110–130 ppm region.

  • Aliphatic: ~64 ppm (OCH

    
    ), ~52 ppm (OCH
    
    
    
    ), ~14 ppm (CH
    
    
    ).

Comparative Analysis: Distinguishing Regioisomers

The most common synthetic impurity is Methyl 4-ethoxy-3-formylbenzoate (Isomer B). Both isomers have identical mass (LC-MS cannot distinguish them) and very similar functional groups.

Structural Logic
  • Target (Isomer A): 3-Ethoxy, 4-Formyl.[2] (Aldehyde is at C4).[3]

  • Impurity (Isomer B): 4-Ethoxy, 3-Formyl. (Aldehyde is at C3).

The "Killer" Experiment: 1D NOE / NOESY

Nuclear Overhauser Effect (NOE) spectroscopy measures through-space proximity (< 5 Å). This is the definitive method for confirmation.

  • Experiment: Irradiate the Aldehyde proton (~10.4 ppm).

  • Target Result: You will see NOE enhancement of the aromatic doublet at ~7.9 ppm (H5) . This confirms the aldehyde is adjacent to a ring proton.

  • Impurity Result: You will see NOE enhancement of the ethoxy methylene quartet at ~4.2 ppm . This confirms the aldehyde is adjacent to the ethoxy group.

Decision Tree for Isomer Identification

Isomer_Logic Start Unknown Isomer (1H NMR Spectrum) Step1 Locate Aldehyde Peak (~10.4 ppm) Start->Step1 Step2 Perform 1D NOESY (Irradiate Aldehyde) Step1->Step2 ResultA NOE to Aromatic H (d) (Target: 3-OEt, 4-CHO) Step2->ResultA Strong Signal ResultB NOE to Ethoxy CH2 (q) (Impurity: 4-OEt, 3-CHO) Step2->ResultB Strong Signal

Figure 2: Logic tree for distinguishing the target compound from its regioisomer using NOE spectroscopy.

Technical Discussion & Troubleshooting

The "Roof Effect"

In the aromatic region, H5 and H6 form an AB system if their chemical shifts are close. In CDCl


, they are usually distinct (first-order). However, if the outer legs of the doublet (H5) and doublet-of-doublets (H6) are small ("leaning" toward each other), calculate the center of the multiplets carefully. Do not confuse this with impurities.
Water Peak Interference

In CDCl


, adventitious water appears ~1.56 ppm, which can overlap with the methyl triplet of the ethoxy group (~1.51 ppm).
  • Solution: Add a single drop of D

    
    O and shake. The water peak will shift or disappear (exchange), revealing the clean triplet. Alternatively, use dry solvent stored over molecular sieves.
    

References

  • General NMR Interpretation

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Substituent Effects (Additivity Rules)

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. Link

  • Database Validation (Analogous Compounds)

    • AIST. (2023). Spectral Database for Organic Compounds (SDBS). Compounds: Methyl 4-formylbenzoate (SDBS No. 28459) & Vanillin derivatives. Link

  • Solvent Effects on Aromatic Aldehydes

    • Abraham, R. J., et al. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

Sources

HPLC and GC-MS methods for 3-Ethoxy-4-formyl-benzoic acid methyl ester analysis

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analytical Guide: HPLC vs. GC-MS Strategies for 3-Ethoxy-4-formyl-benzoic Acid Methyl Ester

Executive Summary This compound (CAS: 104936-09-2) is a critical pharmacophore and intermediate, most notably in the synthesis of phosphodiesterase 4 (PDE4) inhibitors such as Apremilast . Its analysis presents a classic dichotomy in analytical chemistry: the molecule possesses sufficient volatility for gas chromatography but contains a reactive formyl (aldehyde) group susceptible to thermal oxidation and degradation.

This guide, written from the perspective of a Senior Application Scientist, objectively compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) workflows. While HPLC-UV remains the gold standard for quantitative purity and stability testing, GC-MS is indispensable for structural elucidation and trace impurity profiling.

Part 1: Chemical Profile & Analytical Challenges

Before selecting a method, one must understand the analyte's behavior under stress.

PropertySpecificationAnalytical Implication
Molecular Formula C₁₁H₁₂O₄MW = 208.21 g/mol
Functional Groups Methyl Ester, Aryl Aldehyde, Ethoxy EtherAldehyde: UV active, oxidation risk. Ester: Hydrolysis risk.
LogP (Predicted) ~2.1 - 2.5Retains well on C18 (RP-HPLC). Soluble in MeOH/ACN.
Boiling Point ~330°C (Predicted)Requires high GC oven temps; thermal degradation risk.
Key Impurities 3-Ethoxy-4-formylbenzoic acid (Acid Hydrolysis)3-Ethoxy-4-carboxybenzoic acid methyl ester (Oxidation)HPLC separates these easily based on pH. GC requires derivatization for the acid forms.[1]

Part 2: Method A - HPLC-UV/DAD (The Quantitative Gold Standard)

Expertise Insight: For routine release testing and stability studies, HPLC is superior. The primary degradation pathway is the oxidation of the aldehyde to the carboxylic acid or hydrolysis of the methyl ester. Both result in polar, non-volatile species that analyze poorly on GC without derivatization. We utilize an acidic mobile phase to suppress the ionization of the free acid impurities, ensuring sharp peak shapes and resolution from the main peak.

Protocol: Reverse-Phase Gradient Optimization
  • Instrument: Agilent 1260 Infinity II or Waters Alliance (or equivalent).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped C18.

  • Column Temp: 30°C.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: DAD at 230 nm (primary) and 254 nm (secondary). 230 nm targets the benzoyl chromophore for maximum sensitivity.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 20 Initial Hold
15.0 80 Linear Ramp (Elute Main Peak)
18.0 80 Wash
18.1 20 Re-equilibration

| 23.0 | 20 | End |

Self-Validating System Suitability (SST):

  • Resolution (Rs): > 2.0 between the Main Peak and the Acid Impurity (synthesize or force-degrade sample with 0.1N NaOH to generate this marker).

  • Tailing Factor: < 1.5 (Critical for the aldehyde peak).

  • RSD: < 0.5% for 5 replicate injections.

HPLC_Workflow Sample Sample Prep (Dissolve in 50:50 ACN:Water) Filter Filtration (0.22 µm PTFE) Sample->Filter Injector Auto-Injector (10 µL Injection) Filter->Injector Column C18 Separation (Acidic Mobile Phase) Injector->Column Detector UV/DAD Detection (230 nm) Column->Detector Data Data Analysis (Area % vs Standard) Detector->Data SST System Suitability (Check Tailing & Res) Data->SST Pass/Fail

Figure 1: HPLC workflow emphasizing filtration and system suitability feedback loops.

Part 3: Method B - GC-MS (The Structural Investigator)

Expertise Insight: GC-MS is not recommended for routine quantitation of this specific molecule due to the thermal lability of the aldehyde group (Risk of Cannizzaro disproportionation or oxidation in the hot inlet). However, it is the only choice for identifying unknown volatile side-products or residual solvents from the synthesis (e.g., DMF, Toluene).

Critical Precaution: Use a "Cold Splitless" injection or a programmable temperature vaporizer (PTV) inlet if available to minimize thermal shock. If using a standard split/splitless inlet, keep the liner clean and deactivated.

Protocol: Trace Impurity Profiling
  • Instrument: Agilent 7890/5977 GC-MS (Single Quadrupole).

  • Column: DB-5MS UI (30 m x 0.25 mm x 0.25 µm). Ultra-Inert phase is required to prevent aldehyde adsorption.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (10:1) @ 220°C. Note: Keep below 250°C to prevent degradation.

  • MS Source/Quad: 230°C / 150°C.[3]

  • Scan Range: 40–400 amu.

Oven Program:

  • Initial: 60°C (Hold 1 min) – Elutes solvents.

  • Ramp 1: 20°C/min to 180°C.

  • Ramp 2: 5°C/min to 280°C (Hold 3 min) – Elutes the main ester and high-boilers.

Data Interpretation: Look for the molecular ion [M]+ at m/z 208 .

  • Fragment m/z 177: Loss of -OCH3 (Methoxy).[4]

  • Fragment m/z 179: Loss of -CHO (Formyl).

GC_Logic Start Sample Solution (in Ethyl Acetate) Inlet Inlet (220°C) *Risk Point: Thermal Degradation* Start->Inlet Column DB-5MS Separation Inlet->Column MS MS Detection (EI Source 70eV) Column->MS Check Peak Tailing? MS->Check Check->Inlet No (Valid) Deriv Derivatize (Oxime Formation) Check->Deriv Yes (Active Sites)

Figure 2: GC-MS logic flow highlighting the thermal risk assessment and potential need for derivatization.

Part 4: Comparative Data & Decision Matrix

The following table summarizes experimental performance metrics typically observed during validation of these methods for benzoate derivatives.

FeatureHPLC-UV (Method A)GC-MS (Method B)
Linearity (R²) > 0.999 (0.1 - 100 µg/mL)> 0.995 (1 - 50 µg/mL)
Precision (RSD) < 0.5%2.0% - 5.0%
LOD (Sensitivity) ~0.05 µg/mL~0.01 µg/mL (SIM Mode)
Selectivity Excellent for isomers and acid/salt forms.Excellent for volatile organic impurities (VOIs).
Robustness High (Temperature/Flow tolerant).Low (Inlet liner activity affects aldehyde).
Main Application Assay & Purity (Release Testing) Unknown ID & Residual Solvents

References

  • International Council for Harmonisation (ICH). (2022).[5] Validation of Analytical Procedures: Text and Methodology Q2(R2). European Medicines Agency.[6] Link

  • Man, H. W., et al. (2009).[7] Discovery of (S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide (Apremilast). Journal of Medicinal Chemistry, 52(6), 1522–1524.[7] (Describes the synthetic utility of the intermediate). Link

  • Sielc Technologies. (2018).[8] Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column. (Reference for column selection for alkoxy-benzoates). Link

  • Sigma-Aldrich. (2020). Fatty Acid Methyl Ester analysis by Gas Chromatography. (General protocols for ester analysis on capillary columns). Link

Sources

alternative reagents for the synthesis of 3-Ethoxy-4-formyl-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-ethoxy-4-formylbenzoate is a critical pharmacophore intermediate, notably utilized in the synthesis of SSTR5 antagonists and potentially PDE4 inhibitors. Its structural core—a trisubstituted benzene ring featuring an aldehyde, an ether, and an ester—presents a classic regioselectivity challenge.

The introduction of the formyl group at the C4 position, adjacent to the C3-ethoxy group and para to the C1-ester, is the rate-limiting selectivity step. While direct formylation of the electron-rich ring is possible, it often suffers from regio-isomeric mixtures (C2 vs. C4 vs. C6).

This guide evaluates three distinct synthetic strategies:

  • The Precision Route (Benchmark): Metal-Halogen Exchange followed by Formylation.

  • The Scalable Route (Alternative): Radical Benzylic Oxidation of a Toluene Precursor.

  • The Atom-Economic Route (Emerging): Ortho-Formylation of Phenolic Precursors.

Strategic Route Analysis

Route A: Metal-Halogen Exchange (The "Pharma-Standard")

Mechanism: Halogen-Lithium/Magnesium exchange followed by electrophilic trapping with DMF. Best For: Gram-to-kilogram scale where purity profile is paramount.

This route, referenced in recent patent literature (e.g., WO2021113368A1), relies on the directed reactivity of a C4-halogenated precursor. By installing the halogen (Br or I) early, the regiochemistry is locked, eliminating downstream isomer separation.

  • Precursor: Methyl 3-ethoxy-4-bromobenzoate (or the iodo-analog).

  • Key Reagent: i-PrMgCl[1]·LiCl (Turbo Grignard) or n-BuLi.

  • Formyl Source:

    
    -Dimethylformamide (DMF).
    

Causality & Insight: The use of Turbo Grignard (i-PrMgCl·LiCl) is superior to n-BuLi for this substrate. The ester functionality at C1 is sensitive to nucleophilic attack. n-BuLi is highly nucleophilic and requires strictly controlled cryogenic temperatures (<-78°C) to prevent polymerization or attack on the ester. Turbo Grignard allows for the halogen-magnesium exchange to occur at higher temperatures (-50°C to -20°C) with significantly reduced chemoselectivity errors, preserving the methyl ester.

Route B: Benzylic Oxidation (The "Industrial Classic")

Mechanism: Free-radical halogenation of a methyl group followed by hydrolysis (Sommelet or Kornblum variation). Best For: Cost-sensitive large-scale manufacturing where raw material costs outweigh processing time.

This route constructs the aldehyde from a methyl group. It avoids cryogenic conditions and expensive organometallics but introduces radical chemistry safety protocols.

  • Precursor: Methyl 3-ethoxy-4-methylbenzoate.

  • Key Reagents:

    
    -Bromosuccinimide (NBS), AIBN (initiator).
    
  • Hydrolysis:

    
     or Hexamethylenetetramine (Sommelet).
    

Causality & Insight: The success of this route hinges on stopping the oxidation at the aldehyde stage. Direct oxidation (e.g.,


) often over-oxidizes to the dicarboxylic acid. The gem-dibromide  intermediate strategy is robust: radical bromination yields the benzal bromide, which hydrolyzes readily to the aldehyde in the presence of calcium carbonate or silver salts, preventing over-oxidation.

Comparative Data Analysis

FeatureRoute A: Turbo Grignard Route B: Benzylic Oxidation Route C: Phenol Formylation
Regioselectivity Excellent (>99:1) Excellent (>99:1) Moderate (Mixture of C2/C4)
Yield (Step) 85 - 92%60 - 75%40 - 60%
Reagent Cost High (i-PrMgCl·LiCl)Low (NBS, AIBN)Low (MgCl2, Paraformaldehyde)
Safety Profile Good (Cryogenic handling)Moderate (Radical exotherms)Good (Mild conditions)
Scalability High (Flow chemistry compatible)High (Batch compatible)Moderate (Purification bottlenecks)
Green Score Medium (DMF waste)Low (Halogenated waste)High (Atom economy)

Visualized Pathways

SynthesisRoutes cluster_RouteA Route A: Metal-Halogen Exchange (Benchmark) cluster_RouteB Route B: Benzylic Oxidation (Alternative) StartA Methyl 3-ethoxy-4-bromobenzoate (Pre-functionalized) StepA1 1. i-PrMgCl·LiCl, THF, -50°C (Mg-Halogen Exchange) StartA->StepA1 StepA2 2. DMF (Electrophile) 3. Acidic Workup StepA1->StepA2 Target TARGET: Methyl 3-ethoxy-4-formylbenzoate StepA2->Target Yield: ~88% StartB Methyl 3-ethoxy-4-methylbenzoate StepB1 NBS (2.2 eq), AIBN CCl4 or PhCF3, Reflux StartB->StepB1 StepB2 Hydrolysis (H2O/CaCO3) or Sommelet (HMTA) StepB1->StepB2 StepB2->Target Yield: ~70%

Caption: Comparison of the Metal-Halogen Exchange route (high selectivity) vs. the Benzylic Oxidation route (low cost).

Detailed Experimental Protocols

Protocol A: Synthesis via Turbo Grignard (Recommended)

Based on WO2021113368A1 methodologies.

Reagents:

  • Methyl 3-ethoxy-4-bromobenzoate (1.0 eq)

  • i-PrMgCl[1]·LiCl (1.3 M in THF) (1.2 eq)

  • Anhydrous DMF (2.0 eq)

  • Anhydrous THF (Solvent)

Workflow:

  • Setup: Charge a dried 3-neck flask with Methyl 3-ethoxy-4-bromobenzoate and anhydrous THF (0.5 M concentration) under Nitrogen atmosphere.

  • Exchange: Cool the solution to -50 °C . Add i-PrMgCl[1]·LiCl dropwise over 20 minutes. Maintain internal temperature below -45 °C.

    • Checkpoint: Monitor by HPLC/TLC. The formation of the aryl-magnesium species is rapid. Stir for 1 hour at -50 °C.

  • Formylation: Add anhydrous DMF dropwise. The reaction is exothermic; control rate to keep T < -40 °C.

  • Quench: Warm to 0 °C over 1 hour. Quench with saturated aqueous

    
     or 1M HCl.
    
  • Workup: Extract with EtOAc. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexane/EtOAc or purify via silica flash chromatography (0-20% EtOAc in Hexanes).

Protocol B: Synthesis via Benzylic Bromination

Adapted from standard Sommelet/Gem-dibromide hydrolysis procedures.

Reagents:

  • Methyl 3-ethoxy-4-methylbenzoate (1.0 eq)

  • 
    -Bromosuccinimide (NBS) (2.1 eq)
    
  • AIBN (0.05 eq)

  • 
     or Trifluorotoluene (Green alternative)
    

Workflow:

  • Bromination: Dissolve precursor in solvent. Add NBS and AIBN.

  • Reflux: Heat to reflux (light initiation can assist). Stir for 4–6 hours until starting material is consumed.

    • Note: The goal is the gem-dibromide (benzal bromide). Monobromide may remain; push reaction to completion.

  • Hydrolysis: Cool to RT. Filter off succinimide. Concentrate solvent.[2]

  • Conversion: Dissolve residue in Acetone/Water (4:1). Add

    
     (2.0 eq) and reflux for 4 hours.
    
    • Mechanism:[3][4][5] The gem-dibromide hydrolyzes to the gem-diol, which collapses to the aldehyde.

  • Isolation: Filter inorganic salts. Concentrate filtrate. Extract with DCM.

Expert Commentary on "Green" Alternatives

A third potential route involves the Ortho-Formylation of Phenols (using


).
  • Strategy: Start with Methyl 3-hydroxybenzoate

    
     Formylate 
    
    
    
    Ethylate.
  • Risk: While this method is specific for ortho positions, Methyl 3-hydroxybenzoate has two ortho positions (C2 and C4).

  • Data: Literature suggests a preference for the C2 position (between OH and Ester) or mixtures due to chelation effects, which makes this route risky for high-purity applications without rigorous chromatographic separation. Therefore, Route A remains the superior recommendation for pharmaceutical development.

References

  • Patent Methodology (Turbo Grignard)

    • Title: SSTR5 Antagonists and Methods of Use.[1]

    • Source: WO2021113368A1 (Vertex Pharmaceuticals / Sosei Heptares).
    • URL
  • Ortho-Formylation Selectivity

    • Title: Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde.[4]

    • Source: Organic Syntheses 2006, 82, 64; 2012, 89, 220.
    • URL:[Link]

  • Benzylic Oxidation Protocols

    • Title: Benzoic acid, 4-amino-3-methyl-, ethyl ester (Example of alkyl-benzo
    • Source: Organic Syntheses, Coll.[4][6] Vol. 6, p.101 (1988).

    • URL:[Link]

Sources

comparing the reactivity of 3-Ethoxy-4-formyl-benzoic acid methyl ester with similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the reactivity profile of 3-Ethoxy-4-formyl-benzoic acid methyl ester (referred to herein as Compound A ). As a bifunctional scaffold containing an electron-rich aldehyde and a distal ester, it serves as a critical intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and quinazoline-based kinase inhibitors.

This document compares Compound A against two primary alternatives:

  • Methyl 4-formylbenzoate (Compound B): The unsubstituted "parent" scaffold.

  • Methyl 3-methoxy-4-formylbenzoate (Compound C): The vanillin-derived analog.

Key Finding: The 3-ethoxy substituent introduces a specific "Ortho-Alkoxy Effect" that significantly alters nucleophilic attack rates at the aldehyde position compared to the unsubstituted parent, while offering superior lipophilicity profiles compared to the methoxy analog.

Structural & Electronic Analysis

To understand the reactivity, we must decouple the electronic and steric contributions of the 3-ethoxy group.

The Ortho-Alkoxy Effect

The ethoxy group at the C3 position exerts two opposing forces on the C4-aldehyde:

  • Inductive Withdrawal (-I): Oxygen is electronegative, pulling electron density through the sigma bond.

  • Resonance Donation (+M): The lone pair on the oxygen donates electron density into the ring. Because the aldehyde is ortho to the ethoxy group, this resonance effect significantly increases electron density at the carbonyl carbon, making it less electrophilic than the unsubstituted parent (Compound B).

Steric Modulation

Unlike the methoxy group in Compound C, the ethoxy group in Compound A possesses a flexible ethyl chain. This adds steric bulk near the reaction center, which can retard the approach of bulky nucleophiles (e.g., secondary amines) during reductive amination.

Visualization: Reactivity Flow

The following diagram illustrates the competing electronic effects and the resulting reactivity pathways.

ReactivityProfile Substituent 3-Ethoxy Group Effect_M Resonance (+M) (Dominant) Substituent->Effect_M Effect_I Induction (-I) (Minor) Substituent->Effect_I Outcome2 Increased Solubility (Lipophilicity) Substituent->Outcome2 Carbonyl C4-Aldehyde Reactivity Effect_M->Carbonyl Deactivates Effect_I->Carbonyl Activates Outcome1 Decreased Electrophilicity Carbonyl->Outcome1

Figure 1: Mechanistic impact of the 3-ethoxy substituent on the aldehyde reactive center.

Comparative Performance Metrics

The following table synthesizes experimental observations and calculated physical-organic parameters.

FeatureCompound A (3-Ethoxy) Compound B (Unsubstituted) Compound C (3-Methoxy)
Structure 3-OEt, 4-CHO4-CHO3-OMe, 4-CHO
Aldehyde Electrophilicity ModerateHigh Moderate
Reductive Amination Rate


(Ref)

Steric Hindrance (Ortho) Moderate (Ethyl tail)NoneLow (Methyl)
Lipophilicity (cLogP) ~2.4 (High) ~1.6~1.9
Solubility (DCM/EtOAc) ExcellentGoodGood
Primary Application PDE4 Inhibitors (Apremilast analogs)General LinkersKinase Inhibitors

Analysis:

  • Reaction Rate: Compound A reacts slower than B due to resonance stabilization. It reacts slightly slower than C due to the added steric bulk of the ethyl group.

  • Solubility: Compound A is the superior choice when the final product requires high lipophilicity for cell membrane permeability or when working in non-polar solvents during purification.

Validated Experimental Protocol: Reductive Amination

The most critical transformation for this scaffold is the conversion of the aldehyde to a secondary amine (e.g., benzylamine derivatives). Due to the deactivated nature of the aldehyde, standard protocols must be modified to ensure full conversion.

Protocol: "One-Pot" Reductive Amination

Objective: Synthesis of Methyl 4-((benzylamino)methyl)-3-ethoxybenzoate.

Reagents:

  • Compound A (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (AcOH) (1.0 eq)

  • Dichloromethane (DCM) (0.2 M concentration)

Step-by-Step Methodology:

  • Imine Formation (The Rate-Limiting Step):

    • Charge a dry flask with Compound A and DCM under

      
      .
      
    • Add Benzylamine followed by Acetic Acid.

    • Critical Checkpoint: Stir at Room Temperature (RT) for 2–4 hours . Do not add the reducing agent yet.

    • Why? Due to the 3-ethoxy deactivation, imine formation is slower. Adding STAB too early leads to direct reduction of the aldehyde to the alcohol (side product).

    • Validation: Monitor by TLC (System: 30% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear, replaced by the imine (
      
      
      
      ).
  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB portion-wise over 10 minutes.

    • Allow to warm to RT and stir for 12 hours.

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (3x).

    • Advantage:[1][2][3][4] The high lipophilicity of the ethoxy group ensures the product partitions cleanly into the organic phase, unlike highly polar vanillin derivatives.

Decision Matrix: Choosing the Reducing Agent

ReductionStrategy Start Start: Reductive Amination of Compound A AmineType Is the Amine Bulky? (e.g., Secondary Amine) Start->AmineType BulkyYes Yes AmineType->BulkyYes Steric Clash BulkyNo No (Primary Amine) AmineType->BulkyNo Accessible Method1 Use Ti(OiPr)4 + NaBH4 (Force Imine Formation) BulkyYes->Method1 Method2 Use STAB + AcOH (Standard Protocol) BulkyNo->Method2

Figure 2: Selection guide for reducing agents based on steric constraints.

Troubleshooting & Stability

  • Hydrolysis Risk: The methyl ester at C1 is stable under the acidic conditions of reductive amination (AcOH). However, avoid strong aqueous bases (NaOH/LiOH) unless saponification is intended.

  • Aldehyde Oxidation: Compound A is susceptible to air oxidation to the corresponding benzoic acid (3-ethoxy-4-carboxy-benzoic acid methyl ester). Store under inert gas at 4°C.

  • Transesterification: Avoid using methanol as a solvent if the reaction mixture is heated or highly acidic/basic, as the ethyl group (from ethoxy) is stable, but the methyl ester could theoretically exchange in extreme conditions (though rare in standard amine synthesis).

References

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

    • Context: Establishes the standard STAB protocol and discusses electronic effects on reaction r
  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

    • Context: Source for values confirming the electron-donating nature of ortho-alkoxy groups (-0.24 resonance effect).
  • Manfroni, G., et al. (2020). "Pyrazolopyrimidines as PDE4 Inhibitors: Structure-Activity Relationship." ChemMedChem. Link

    • Context: Illustrates the use of 3-alkoxy-4-substituted scaffolds in PDE4 inhibitor design.
  • Organic Syntheses. "Reductive Alkylation of Amines." Org.[3][5][6] Synth. Coll. Vol. 6, p. 499. Link

    • Context: General foundational protocols for benzaldehyde reductive amin

Sources

Safety Operating Guide

3-Ethoxy-4-formyl-benzoic acid methyl ester proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling procedures for 3-Ethoxy-4-formyl-benzoic acid methyl ester (Methyl 3-ethoxy-4-formylbenzoate).

This compound is a multi-functionalized aromatic intermediate (ester, aldehyde, and ether groups), commonly utilized in the synthesis of phosphodiesterase 4 (PDE4) inhibitors such as Apremilast . Its disposal requires specific protocols to manage the reactivity of the aldehyde and the flammability of the ester moiety.

Part 1: Executive Safety & Disposal Summary

Immediate Action Required:

  • Spill: Do not use water. Use a dry absorbent (vermiculite/sand). Avoid dust generation.

  • Fire: Use CO₂ or dry chemical. Do not use a high-pressure water jet (risk of ester hydrolysis or spreading).

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Aldehydes oxidize to carboxylic acids upon air exposure.

Parameter Critical Data
Chemical Structure Benzoate core with Formyl (-CHO) and Ethoxy (-OEt) substituents.
Physical State Solid (Powder), typically off-white to pale yellow.
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).
Reactivity Aldehyde: Air-sensitive (auto-oxidation). Ether: Low peroxide risk. Ester: Flammable.[1]
Waste Code (RCRA) D001 (Ignitable) if flashpoint <60°C; otherwise Non-Halogenated Organic .
Compatibility Incompatible: Strong oxidizers, Strong bases (Cannizzaro reaction), Amines.

Part 2: Hazard Profiling & Causality (Scientific Integrity)

To handle this chemical safely, one must understand the causality of its hazards based on its functional groups.

The Aldehyde Risk (The "Formyl" Group)
  • Mechanism: The formyl group (-CHO) at the 4-position is susceptible to auto-oxidation when exposed to atmospheric oxygen, converting the compound into 3-ethoxy-4-carboxy-benzoic acid methyl ester.

  • Disposal Implication: Old containers may contain higher acidity than expected. Do not co-mingle with strong oxidizers (e.g., nitric acid, permanganates) in waste streams, as this accelerates exothermic oxidation.

The Ester/Ether Flammability[2]
  • Mechanism: The methyl ester (-COOMe) and ethoxy (-OEt) groups increase the organic carbon content, making the dry solid combustible.

  • Disposal Implication: This qualifies as High BTU waste . It is an excellent candidate for fuel blending/incineration rather than landfill.

Self-Validating Stability Check

Before disposal, perform this visual/chemical check to validate the waste stream:

  • Visual: If the powder has turned from off-white to dark brown/orange, significant oxidation or polymerization has occurred. Treat as "aged aldehyde waste."

  • Chemical: If dissolved in solvent, check pH. A pH < 4 indicates oxidation to the benzoic acid derivative.

Part 3: Step-by-Step Disposal Protocols

Workflow 1: Solid Waste Disposal (Surplus Powder)

Goal: Incineration via approved chemical waste contractor.

  • Segregation: Isolate the solid in a wide-mouth HDPE (High-Density Polyethylene) or Amber Glass jar.

    • Why? Amber glass prevents UV-catalyzed degradation of the aldehyde.

  • Labeling: Tag as "Non-Halogenated Organic Solid."

    • Constituents: "Methyl 3-ethoxy-4-formylbenzoate (95%+)."

    • Hazard Checkbox: Irritant, Flammable (if applicable).

  • Deactivation (Optional for Trace Amounts):

    • For small spatula traces, treat with dilute aqueous sodium bisulfite (

      
      ) to form the bisulfite adduct, reducing aldehyde volatility before disposal.
      
  • Handoff: Seal tightly. Ensure no oxidizers are present in the secondary containment bin.

Workflow 2: Liquid Waste Disposal (Mother Liquors/Reaction Mixtures)

Goal: Segregation into "Non-Halogenated" solvent streams.

  • Solvent Compatibility Check:

    • Ensure the carrier solvent (e.g., Ethyl Acetate, DCM) is compatible with the waste drum.

    • Critical: Do NOT mix with amine-containing waste (e.g., ammonia, primary amines).[2] Aldehydes react with amines to form imines (Schiff bases), releasing water and heat (exothermic).

  • pH Adjustment:

    • If the waste solution is aqueous, adjust pH to 6–8 before adding to the aqueous waste drum to prevent acid-catalyzed hydrolysis of the ester.

  • Transfer:

    • Pour into the Red Can (Flammable/Solvent Waste).

    • Record volume and concentration on the waste log.

Part 4: Decision Logic Visualization

The following diagram illustrates the decision matrix for disposing of this compound, ensuring compliance and safety.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Liquid StateCheck->Liquid Container Select Container: Amber Glass or HDPE Solid->Container LabelSolid Label: 'Non-Halogenated Organic Solid' Container->LabelSolid Segregation CRITICAL: Segregate from Oxidizers LabelSolid->Segregation Bin Disposal Bin: Incineration Stream Segregation->Bin SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (e.g., DCM, Chloroform) SolventCheck->Halo Yes NonHalo Non-Halogenated (e.g., MeOH, EtOAc) SolventCheck->NonHalo No AmineCheck Contains Amines? Halo->AmineCheck NonHalo->AmineCheck ReactWarn STOP: Exothermic Risk (Schiff Base Formation) AmineCheck->ReactWarn Yes SafeLiq Combine in Carboy AmineCheck->SafeLiq No

Caption: Operational decision tree for segregating solid vs. liquid waste, highlighting the critical incompatibility with amines.

Part 5: Emergency Response (Spill Contingency)

In the event of a laboratory spill, follow the S.I.N. protocol:

  • S - Safety First: Alert nearby personnel. Don PPE (Nitrile gloves, Safety Goggles, Lab Coat). If powder is airborne, use a NIOSH N95 or P100 respirator.

  • I - Isolate: Cordon off the area. Remove ignition sources (turn off hot plates/stirrers).

  • N - Neutralize/Notify:

    • Dry Spill: Cover with wet paper towels (to prevent dust) or use a HEPA vacuum designated for hazardous chemicals. Scoop into a waste jar.

    • Wet Spill: Absorb with vermiculite or clay-based absorbent. Do not use sawdust (combustible ester + combustible sawdust = fire hazard).

    • Decontamination: Wash the surface with a dilute soap solution, followed by water.

Part 6: References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl 4-formylbenzoate (Analogous Structure Safety Data). PubChem.[3] [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.